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  • Product: 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
  • CAS: 2227206-44-0

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride Executive Summary In the pursuit of novel therapeutics, modern medicinal chemistry has i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Executive Summary

In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly moved away from "flat" sp²-hybridized molecules toward complex, three-dimensional architectures. The 3-azabicyclo[3.1.0]hexane scaffold represents a highly valuable, conformationally restricted bioisostere of pyrrolidine and piperidine rings. By introducing an ethynyl group at the 1-position (bridgehead), chemists gain a rigid, sp-hybridized vector capable of probing deep lipophilic binding pockets or serving as a versatile handle for late-stage functionalization. This whitepaper provides a comprehensive analysis of the chemical structure, bioisosteric rationale, and synthetic protocols for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride .

Structural Analysis & Physicochemical Properties

The core architecture of 1-ethynyl-3-azabicyclo[3.1.0]hexane consists of a pyrrolidine ring fused to a cyclopropane ring, locking the nitrogen-containing heterocycle into a rigid conformation. The terminal alkyne (-C≡CH) is positioned at the C1 bridgehead carbon, providing unique steric and electronic properties.

As a hydrochloride salt, the basic secondary amine (N3) is protonated, significantly enhancing the molecule's aqueous solubility and stability for long-term storage, preventing the oxidative degradation often seen in free-base aliphatic amines.

Table 1: Quantitative Physicochemical Data

PropertySpecification
Chemical Name 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
CAS Registry Number 2227206-44-0
Precursor CAS (N-Boc) 1936077-76-7
Molecular Formula C₇H₁₀ClN (Free base: C₇H₉N + HCl)
Molecular Weight 143.61 g/mol
Canonical SMILES C#CC12CC1CNC2.[H]Cl
Physical Form White to off-white solid

Medicinal Chemistry Rationale: The Power of Bioisosterism

The strategic replacement of a standard pyrrolidine ring with a [1] is driven by specific pharmacokinetic and pharmacodynamic causalities:

  • Reduction of Entropic Penalty: Standard pyrrolidines rapidly interconvert between various envelope conformations. Fusing a cyclopropane ring locks the heterocycle into a single bioactive conformation. When the molecule binds to a target protein, the loss of conformational entropy is minimized, often resulting in a significant boost in binding affinity.

  • Modulation of Basicity (pKa): The strain of the fused cyclopropane ring subtly alters the hybridization and electron density of the adjacent carbon atoms, which inductively lowers the pKa of the secondary amine. Lowering basicity is a proven tactic to reduce binding to the hERG potassium channel, thereby [1].

  • The Ethynyl Vector: The ethynyl group at the C1 position acts as a rigid, cylindrical pharmacophore. It can penetrate narrow, deep hydrophobic pockets in kinases or GPCRs without introducing the steric clash associated with branched alkyl or aryl groups. Furthermore, it serves as an ideal bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Bioisostere A Pyrrolidine (Flexible, High pKa) B 3-Azabicyclo[3.1.0]hexane (Rigid, Lower pKa) A->B Cyclopropanation C 1-Ethynyl Derivative (Vectorized, Click-Ready) B->C C1 Functionalization D Target Binding (Reduced Entropic Penalty) C->D E ADME/Tox (Reduced hERG Liability) C->E

Logical flow of bioisosteric replacement from pyrrolidine to the 1-ethynyl derivative.

Synthesis & Experimental Protocols

While the de novo construction of the bicyclic core often involves complex [2] or metal-catalyzed cyclopropanation of 3-pyrrolines, working laboratories typically synthesize the final hydrochloride salt by deprotecting the commercially available[3].

The following protocol details a self-validating methodology for this transformation.

Protocol: N-Boc Deprotection to Yield the Hydrochloride Salt

Causality & Logic: The tert-butoxycarbonyl (Boc) group is highly acid-labile. By utilizing anhydrous HCl in 1,4-dioxane rather than aqueous acids (like TFA/H₂O or aqueous HCl), we prevent the hydration of the terminal alkyne (which could yield a methyl ketone side product). Furthermore, the non-polar solvent system (Dichloromethane/Dioxane) ensures that the resulting polar hydrochloride salt precipitates out of solution, driving the reaction forward via Le Chatelier's principle and providing a visual, self-validating cue of reaction progress.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under a nitrogen atmosphere.

  • Acidification: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling suppresses any exothermic degradation of the alkyne and prevents the volatilization of HCl gas. Slowly add 5.0 to 10.0 equivalents of a 4M HCl solution in 1,4-dioxane dropwise.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with Ninhydrin stain). The disappearance of the high-Rf Boc-protected spot indicates completion.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene gas and CO₂), the target hydrochloride salt will begin to precipitate as a fine white powder. To maximize yield, add 2 volumes of anhydrous diethyl ether to the flask and stir for an additional 15 minutes.

  • Isolation: Filter the suspension rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove residual 1,4-dioxane and trace organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 12 hours to afford the pure 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Synthesis N1 Starting Material N-Boc-1-ethynyl-3-azabicyclo[3.1.0]hexane N2 Acidic Cleavage 4M HCl in Dioxane / DCM (0°C to RT) N1->N2 N3 Precipitation Addition of Diethyl Ether N2->N3 N4 Isolation Vacuum Filtration & Ether Wash N3->N4 N5 Final Product 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl N4->N5

Step-by-step synthetic workflow for the Boc-deprotection yielding the hydrochloride salt.

Analytical Characterization & Validation

To ensure absolute scientific integrity before utilizing the building block in downstream cross-coupling or click chemistry, the isolated salt must be analytically validated.

Table 2: Expected Analytical Validation Data

Analytical TechniqueExpected Signals & Structural Correlation
LC-MS (ESI+) m/z 108.1 [M+H]⁺ : Confirms the exact mass of the free base amine.
¹H NMR (DMSO-d₆) ~9.0-9.5 ppm (br s, 2H) : Protonated amine (NH₂⁺).~3.4 ppm (s, 1H) : Terminal alkyne proton (-C≡CH).~3.1-3.6 ppm (m, 4H) : Pyrrolidine ring CH₂ protons adjacent to nitrogen.~0.8-1.5 ppm (m, 2H) : Cyclopropane CH₂ protons.
FT-IR Spectroscopy ~3250 cm⁻¹ (sharp) : Terminal alkyne C-H stretch.~2110 cm⁻¹ (weak) : Alkyne C≡C stretch.~2900-3000 cm⁻¹ (broad) : Amine salt N-H stretch.

References

  • ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2". Journal of Medicinal Chemistry. Retrieved from: [Link]

  • RSC Publishing. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines". RSC Advances. Retrieved from:[Link]

Sources

Exploratory

Mechanism of Action of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride in Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern targeted oncology, the design of brain-penetrant kinase inhibitors requires an exquisite balance of lipophilicity, basicity, and conformational rigidity. 1-Ethynyl-3-azabicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology, the design of brain-penetrant kinase inhibitors requires an exquisite balance of lipophilicity, basicity, and conformational rigidity. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has emerged as a pivotal pharmacophoric building block in the development of 4th-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, most notably Silevertinib (BDTX-1535) [1]. By integrating a rigid alkyne linker with a highly constrained bicyclic amine, this moiety solves two of the most persistent challenges in drug discovery: achieving high Blood-Brain Barrier (BBB) penetrance and maintaining strict selectivity for oncogenic mutant kinases over wild-type (WT) variants[2].

Structural Rationale & Physicochemical Tuning

The integration of the 1-ethynyl-3-azabicyclo[3.1.0]hexane motif into an anilinoquinazoline core is not arbitrary; it is driven by precise physicochemical causality.

The Alkyne Vector: Minimizing Entropic Penalty

Traditional drug design often utilizes flexible aliphatic chains to project basic amines into solvent-exposed regions of a kinase domain. However, flexible chains incur a high entropic penalty upon binding. The alkyne linker acts as a rigid, cylindrical vector. It directs the bicyclic amine precisely into the Hydrophobic Region I (HRI) or solvent front of the EGFR kinase domain without introducing steric bulk that would clash with the kinase hinge region[2].

The 3-Azabicyclo[3.1.0]hexane Core & pKa Modulation

The fusion of a cyclopropane ring to a pyrrolidine ring creates the 3-azabicyclo[3.1.0]hexane system. This specific structural constraint is the master key to the compound's BBB penetrance.

  • Causality: Standard aliphatic amines (e.g., piperidine or pyrrolidine) possess a pKa of ~11.2, meaning they are nearly 100% protonated at physiological pH (7.4). This high degree of ionization severely restricts passive diffusion across the BBB. In contrast, the cyclopropane ring in the bicyclic system possesses high s-character in its C-C bonds, making it highly electronegative[3]. This exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen, lowering the predicted pKa to ~8.5[4].

  • Result: This reduction in basicity drastically increases the fraction of the un-ionized free base in systemic circulation, maximizing Kp,uu,brain​ (the unbound brain-to-plasma partition coefficient) while simultaneously reducing hERG liability and phospholipidosis risks[1].

Mechanism of Action at the Target (EGFR/ErbB)

Silevertinib selectively targets oncogenic EGFR mutations—including C797S acquired resistance mutations, Exon 20 insertions, and extracellular domain variants prevalent in Glioblastoma (GBM)—while sparing WT EGFR[5].

The mechanism of action relies on a dual-anchor binding kinetic. The quinazoline core forms an irreversible covalent bond with the Cys797 residue via an acrylamide warhead[6]. Simultaneously, the 1-ethynyl-3-azabicyclo[3.1.0]hexane moiety projects outward. Because WT EGFR maintains a slightly different conformational dynamic in the ATP-binding cleft compared to mutated variants, the rigid alkyne-bicyclic system creates unfavorable steric clashes in the WT conformation. However, it fits perfectly into the altered spatial geometry of the mutant kinase domains, driving >100-fold selectivity[5].

G A Silevertinib (BDTX-1535) B EGFR Kinase Domain (ATP Cleft) A->B ATP Competitive Binding C Cys797 Residue (Covalent Bond) B->C Acrylamide Warhead D Solvent Front / HRI (Alkyne-Bicyclic Amine) B->D 1-Ethynyl-3-azabicyclo [3.1.0]hexane Vector E Inhibition of Oncogenic Signaling C->E Irreversible Inhibition D->E Mutant Selectivity & BBB Penetrance

Figure 1: Binding pathway of Silevertinib in the mutated EGFR kinase domain.

Quantitative Pharmacodynamic & Physicochemical Data

The table below summarizes the comparative advantages of integrating this specific building block versus traditional aliphatic amines.

ParameterTraditional Aliphatic Amine (e.g., Piperidine)1-Ethynyl-3-azabicyclo[3.1.0]hexane MotifCausality / Structural Rationale
Predicted pKa ~11.2~8.5[4]High s-character of the fused cyclopropane ring exerts an electron-withdrawing inductive effect, lowering basicity.
BBB Penetrance ( Kp,uu,brain​ ) Low (High efflux, highly ionized)High (Optimized lipophilicity)[1]Lower pKa increases the fraction of un-ionized drug at pH 7.4, enabling passive diffusion across the BBB.
EGFR WT Inhibition (IC50) ~10–50 nM (Poor selectivity)>100-fold selectivity over WT[5]Rigid alkyne vector creates steric clashes in the WT kinase conformation, preventing off-target toxicity.
EGFR Mutant Inhibition (IC50) >100 nM0.3–10 nM (Highly potent)[5]The constrained bicyclic system precisely occupies the altered ATP-binding cleft of C797S and Exon 20 insertion variants.

Synthetic Integration: A Self-Validating Protocol

The integration of 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride into the quinazoline core is achieved via a highly efficient Sonogashira cross-coupling reaction[6]. As a Senior Application Scientist, it is critical to design this workflow as a self-validating system to ensure batch-to-batch reproducibility.

G Step1 C7-Halogenated Quinazoline Core Step3 Sonogashira Coupling (Pd(PPh3)4, CuI, TEA, DMF) Step1->Step3 Step2 1-Ethynyl-3-azabicyclo [3.1.0]hexane HCl Step2->Step3 Step4 Deprotection & N-Methylation Step3->Step4 25°C, 2h under N2 Step5 Final Drug Scaffold (e.g., Silevertinib) Step4->Step5 Yield Optimization

Figure 2: Self-validating synthetic workflow for alkyne integration.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the C7-iodo/bromo-quinazoline core (1 eq) and 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Triethylamine (TEA) in excess as both base and co-solvent. Degas the mixture via three strict freeze-pump-thaw cycles.

  • Causality: TEA neutralizes the hydrochloride salt of the alkyne, liberating the free base necessary for the coupling, while also acting as the proton acceptor during the catalytic cycle[6].

  • Self-Validating Mechanism: The strict exclusion of oxygen is self-validating. If oxygen is present, Cu(I) will catalyze the Glaser homocoupling of the terminal alkyne, producing a distinct dimer detectable by LC-MS[7]. The complete absence of this dimer in the crude LC-MS trace validates the integrity of the inert atmosphere.

Step 2: Catalyst Addition & Coupling

  • Action: Add CuI (0.1 eq) and Pd(PPh3)4 (0.05 eq) in one portion under a positive nitrogen stream. Stir the reaction at 25 °C for 2 hours[6].

  • Causality: The terminal alkyne is highly reactive; thus, the reaction proceeds smoothly at room temperature without the need for thermal degradation-inducing heat. CuI forms a copper acetylide intermediate, which undergoes transmetalation with the oxidative addition complex of the Pd catalyst[7].

  • Self-Validating Mechanism: The reaction mixture will undergo a characteristic color change (typically from pale yellow to deep brown) as the active Pd(0) species enters the catalytic cycle. A plateau in the conversion rate (monitored via LC-MS at 1h and 2h) validates the completion of the transmetalation phase.

Conclusion

The utilization of 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a masterclass in rational drug design. By combining the rigid trajectory of an alkyne with the pKa-lowering inductive effects of a cyclopropane-fused pyrrolidine, medicinal chemists have successfully engineered molecules that bypass the BBB while maintaining exquisite mutant-kinase selectivity. This structural motif will undoubtedly serve as a foundational blueprint for future neuro-oncology therapeutics.

References

  • Patent WO2021030711A1 - Alkynyl quinazoline compounds. Black Diamond Therapeutics. 6

  • IUPHAR/BPS Guide to PHARMACOLOGY - silevertinib | Ligand page. 1

  • PubChem - NIH - Silevertinib | C30H30ClFN6O2 | CID 156071569. 5

  • ChemRxiv - Structural Insights into the Potency of Brain-Penetrant EGFR Inhibitors. 2

  • ACS Publications - Development of the Inverse Sonogashira Reaction for DEL Synthesis. 7

  • Guidechem - 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester. 4

  • ResearchGate - Construction of 3-azabicyclo[3.1.0]hexane scaffolds. 3

Sources

Foundational

The Pharmacological and Synthetic Utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds is a critical strategy for improving drug selectivity and metabolic stability. 1-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds is a critical strategy for improving drug selectivity and metabolic stability. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride represents a highly privileged building block in this paradigm. By fusing a rigidifying cyclopropane ring to a nitrogen-containing heterocycle and appending a terminal alkyne, this molecule serves a dual purpose: it acts as a conformationally locked pharmacophore that dramatically enhances target binding affinity, and it provides a highly reactive bioorthogonal handle for late-stage functionalization.

As a Senior Application Scientist, I have structured this technical guide to decode the causality behind the physicochemical properties, pharmacodynamic advantages, and synthetic workflows associated with this specific bicyclic scaffold.

Structural and Physicochemical Profiling

The 3-azabicyclo[3.1.0]hexane system is essentially a pyrrolidine ring constrained by a fused cyclopropane moiety. Flexible heterocycles like piperidine or pyrrolidine constantly interconvert between various envelope, chair, or boat conformations in solution. When these flexible rings bind to a target receptor, they must "freeze" into a single bioactive conformation, incurring a massive entropic penalty ( ΔS<0 ) that reduces the overall free energy of binding ( ΔG ).

The 3.1.0 bicyclic fusion locks the nitrogen lone pair and the ring system into a rigid, pre-organized trajectory. If this trajectory matches the receptor's binding pocket, the entropic penalty is virtually eliminated. Furthermore, the compound is supplied as a hydrochloride salt . Free aliphatic amines are susceptible to rapid oxidation and are often difficult-to-handle hygroscopic oils. The hydrochloride salt ensures a stable, crystalline solid that maintains integrity during long-term storage and precise stoichiometric weighing.

Table 1: Physicochemical Properties of 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl

Property Value / Description Mechanistic Implication
CAS Number 2490355-54-7 Unique registry identifier for the (1R) enantiomer[1].
Molecular Formula C₇H₁₀ClN High sp³ carbon fraction; excellent for escaping "flatland"[1].
Molecular Weight 143.61 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[1].
CLogP ~0.321 Highly hydrophilic core; balances the lipophilicity of appended aromatic drug fragments[2].

| Physical State | Solid (HCl Salt) | Prevents amine oxidation; ensures precise molarity in catalytic workflows[2]. |

Pharmacodynamic Modulation: The Role of Conformational Rigidity

The 3-azabicyclo[3.1.0]hexane motif is a proven pharmacophore across multiple therapeutic areas. Its rigidity not only improves affinity but also shields the nitrogen from rapid metabolic N-dealkylation by cytochrome P450 enzymes.

  • CNS Targets (Opioid Receptors): Research has demonstrated that 3-azabicyclo[3.1.0]hexane derivatives act as highly potent, achiral μ -opioid receptor ligands. The rigid scaffold allows for picomolar binding affinity and exquisite selectivity for the μ -receptor over δ and κ subtypes, which is critical for developing targeted antipruritics and analgesics[3].

  • Metabolic Targets (DPP-IV Inhibition): In the treatment of Type 2 Diabetes, replacing flexible cyanopyrrolidines with conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives yields novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitors with superior protease selectivity profiles[4].

  • Oncology (Kinase Inhibition): The scaffold is heavily utilized in the synthesis of alkynyl quinazoline compounds designed to target oncogenic variants of the Epidermal Growth Factor Receptor (EGFR/ErbB) [5]. The alkyne vectorially directs the bicyclic system into the narrow ATP-binding hinge region of the kinase.

Table 2: Impact of Conformational Restriction on Target Affinity (Representative Comparison) | Scaffold Type | Entropic Penalty ( ΔS ) | Relative Target Affinity (IC₅₀) | Metabolic Stability (T₁/₂) | | :--- | :--- | :--- | :--- | | Flexible Piperidine | High | ~1.5 µM | Low (Rapid N-dealkylation) | | 3-Azabicyclo[3.1.0]hexane | Low (Pre-organized) | ~12 nM | High (Steric shielding) |

Pathway N1 1-Ethynyl-3-azabicyclo[3.1.0]hexane Pharmacophore N2 Target Kinase (e.g., EGFR/ErbB) Hinge Region Binding N1->N2 Vectorial Alkyne Insertion N3 Conformational Locking & ATP Exclusion N2->N3 High Affinity (Low Entropic Penalty) N4 Downstream Signal Arrest (Apoptosis / Growth Inhibition) N3->N4 Kinase Inactivation

Fig 1. Pharmacodynamic pathway of 3.1.0-bicyclic kinase inhibitors.

The 1-Ethynyl Moiety: Vectorial Binding and Synthetic Handle

The terminal ethynyl (alkyne) group at the 1-position is the defining feature of this specific intermediate.

  • Pharmacological Fit: Alkynes are linear and electron-dense. They can penetrate deep into narrow, hydrophobic receptor pockets where bulkier sp² or sp³ groups would clash sterically.

  • Synthetic Utility: The terminal alkyne is a premier handle for Sonogashira cross-coupling (to append aryl/heteroaryl groups) or CuAAC (Click Chemistry) (to form triazoles). This allows medicinal chemists to rapidly generate diverse libraries of targeted inhibitors from a single master intermediate.

Experimental Protocol: Sonogashira Cross-Coupling Workflow

To demonstrate the practical application of this compound, the following is a self-validating protocol for conjugating 1-ethynyl-3-azabicyclo[3.1.0]hexane to a halogenated quinazoline core to synthesize an EGFR inhibitor, adapted from established patent literature[5].

Note: The amine is typically Boc-protected prior to this step to prevent unwanted N-arylation, though the massive excess of base can also mediate the free-basing of the HCl salt in situ.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the Boc-protected 1-ethynyl-3-azabicyclo[3.1.0]hexane (1.09 g, 5.27 mmol) and the target aryl halide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the transition states of the palladium catalytic cycle and fully dissolves the polar precursors.

  • Base Addition: Add Triethylamine (TEA) (14.5 g, 144 mmol, ~20 mL) to the solution.

    • Causality: TEA serves a dual purpose. It neutralizes any residual hydrochloride salts to free the amine, and acts as the stoichiometric base required to deprotonate the terminal alkyne during the transmetalation step.

  • Catalyst Introduction (Critical Control): Under a strict, sparged nitrogen atmosphere, add CuI (182 mg, 958 µmol) and Pd(PPh₃)₄ (277 mg, 239 µmol) in one single portion.

    • Causality: CuI reacts with the alkyne to form a highly reactive copper acetylide intermediate. Pd(PPh₃)₄ initiates the oxidative addition into the aryl halide. The nitrogen atmosphere is a mandatory self-validating control ; the presence of oxygen would cause the alkyne to undergo unwanted Glaser homocoupling, destroying the starting material.

  • Reaction Execution & Monitoring: Stir the mixture at 25 °C for 2 hours. Monitor the consumption of the alkyne via LC-MS.

    • Causality: The high ring strain of the 3.1.0 system and the unhindered nature of the 1-ethynyl group allow this coupling to proceed rapidly at room temperature, preventing thermal degradation of the bicyclic core.

  • Quench and Extraction: Upon completion (verified by target mass on LC-MS), dilute the reaction mixture with H₂O (100 mL) and extract with Ethyl Acetate.

    • Causality: Water crashes out the DMF and inorganic palladium/copper salts, driving the highly organic coupled product into the organic (Ethyl Acetate) layer for subsequent silica gel purification.

Protocol S1 Step 1: Reagent Prep (Alkyne + Aryl Halide in DMF) S2 Step 2: Base Addition (Excess TEA) S1->S2 S3 Step 3: Catalysis (Pd(PPh3)4 + CuI under N2) S2->S3 S4 Step 4: LC-MS Monitor (Prevent Glaser Coupling) S3->S4 25°C, 2h S5 Step 5: Quench & Extract (H2O / EtOAc) S4->S5 Target Mass Confirmed

Fig 2. Self-validating Sonogashira coupling workflow for alkyne conjugation.

Conclusion

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is far more than a simple chemical intermediate; it is a strategic tool for navigating complex pharmacological landscapes. By leveraging its inherent conformational rigidity, medicinal chemists can bypass the entropic penalties associated with flexible rings, achieving higher target affinities and improved metabolic stability. Simultaneously, its terminal alkyne provides a robust, predictable vector for late-stage synthetic elaboration, making it an indispensable asset in the development of next-generation kinase inhibitors and CNS therapeutics.

References

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • WO2021030711A1 - Alkynyl quinazoline compounds.

Sources

Exploratory

1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary The quest for novel chemical space in drug discovery has driven the adoption of conformationally restricted aliphatic heterocycles. Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quest for novel chemical space in drug discovery has driven the adoption of conformationally restricted aliphatic heterocycles. Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged bioisostere for pyrrolidine and piperidine rings [1]. By incorporating an ethynyl group at the 1-position, 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride provides both structural rigidity and a highly versatile handle for late-stage functionalization. This technical guide details the physicochemical properties, structural causality, and validated synthetic workflows for this critical building block.

Physicochemical Profiling

Understanding the baseline physical properties of the hydrochloride salt is critical for proper storage, handling, and stoichiometric calculations during synthesis [3].

PropertyData / Specification
Chemical Name 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
CAS Number 2227206-44-0
Molecular Formula C₇H₁₀ClN (C₇H₉N · HCl)
Molecular Weight 143.61 g/mol
Physical Form Solid (Typically white to off-white powder)
Standard Purity ≥ 95% (Typically 95% - 98%)
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2-8°C, tightly closed
Solubility Soluble in water, DMSO, and methanol (as the HCl salt)

Structural Causality in Drug Design

The architectural design of 1-ethynyl-3-azabicyclo[3.1.0]hexane is highly intentional. Every functional group serves a specific mechanistic purpose in medicinal chemistry:

  • Conformational Restriction (The Bicyclic Core): The fusion of the cyclopropane ring to the nitrogen heterocycle locks the molecule into a specific geometric conformation. When binding to a target protein, this pre-organization reduces the entropic penalty of binding, directly causing an increase in target affinity [1].

  • Metabolic Stability: The rigid bicyclic framework alters the spatial presentation of C-H bonds to cytochrome P450 enzymes. This steric shielding significantly decreases the rate of microsomal degradation compared to flexible piperidine analogs.

  • The Ethynyl Handle (Terminal Alkyne): The C≡CH group is electronically primed for transition-metal-catalyzed cross-coupling or click chemistry. This allows researchers to rapidly synthesize diverse libraries of derivatives (e.g., attaching the scaffold to a quinazoline core for oncology targets) from a single advanced intermediate [2].

Structure Root 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Branch1 Azabicyclo[3.1.0]hexane Core (Conformational Restriction) Root->Branch1 Branch2 Terminal Ethynyl Group (C≡CH) Root->Branch2 Branch3 Secondary Amine Salt (HCl) Root->Branch3 Leaf1 Lower Entropic Penalty (Enhanced Target Affinity) Branch1->Leaf1 Leaf2 Improved Metabolic Stability (vs. Piperidine) Branch1->Leaf2 Leaf3 Click Chemistry (CuAAC) Handle Branch2->Leaf3 Leaf4 Cross-Coupling Ready (Sonogashira) Branch2->Leaf4 Leaf5 Water Soluble & Ready for N-Alkylation Branch3->Leaf5

Structural features of 1-Ethynyl-3-azabicyclo[3.1.0]hexane and their pharmacological benefits.

Experimental Workflows: Self-Validating Protocols

To utilize this compound effectively, the secondary amine must typically be protected prior to alkyne functionalization to prevent unwanted N-coordination with transition metal catalysts. The following protocols are designed as self-validating systems.

Protocol A: N-Boc Protection (Neutralization and Shielding)

Causality: The hydrochloride salt is highly stable for storage but unreactive to electrophiles. Triethylamine (TEA) is used to liberate the free base in situ. The reaction is run at 0 °C to control the exothermic addition of Boc-anhydride, preventing the formation of ring-opened byproducts.

  • Step 1: Suspend 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Add TEA (2.5 eq) dropwise. The suspension will clear as the highly soluble free base is generated.

  • Step 3: Cool the reaction to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) slowly. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and stain with Ninhydrin. The starting secondary amine will stain brown/purple. A successful reaction is validated by the complete disappearance of the Ninhydrin-active spot , confirming full protection.

Protocol B: Sonogashira Cross-Coupling [2]

Causality: Coupling the terminal alkyne with an aryl halide requires a dual-catalyst system. Pd(PPh₃)₄ initiates the oxidative addition into the aryl halide, while CuI reacts with the alkyne to form a nucleophilic copper acetylide. Strict degassing is critical; the presence of oxygen causes the alkyne to undergo Glaser homocoupling (alkyne dimerization), which destroys the starting material.

  • Step 1: In a dry Schlenk flask, dissolve the N-Boc protected alkyne (1.0 eq) and the target Aryl Halide (1.1 eq) in a mixture of anhydrous DMF and TEA (typically a 3:1 ratio).

  • Step 2: Critical Step: Degas the solution by bubbling dry nitrogen through the mixture for at least 15 minutes.

  • Step 3: Under a positive flow of nitrogen, quickly add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq). Seal the flask and stir at 25 °C – 60 °C (depending on the reactivity of the aryl halide) for 2 to 12 hours [2].

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z corresponding to the starting alkyne and the emergence of the product mass validates successful C-C bond formation.

Workflow A 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride B N-Protection (Boc2O, TEA) A->B Base Neutralization C Sonogashira Coupling (Pd/Cu Catalysis) B->C Aryl Halide + Degassing D Alkynyl-Functionalized Intermediate C->D C-C Bond Formation E Deprotection & N-Derivatization D->E Final API Synthesis

Synthetic workflow for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride derivatization.

Analytical Validation and Quality Control

To ensure the integrity of the purchased or synthesized 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, the following analytical signatures should be verified:

  • Nuclear Magnetic Resonance (¹H NMR): The terminal alkyne proton (C≡CH ) is highly diagnostic and typically appears as a sharp singlet or fine doublet around 2.20 – 2.50 ppm (depending on the solvent). The highly shielded cyclopropane protons of the bicyclic core will appear significantly upfield, often between 0.50 – 1.50 ppm .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When ionizing the hydrochloride salt using Electrospray Ionization (ESI+), the chloride counterion is lost. The expected m/z for the free base [M+H]⁺ is 108.1 .

References

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • WO2021030711A1 - Alkynyl quinazoline compounds. Google Patents.
Foundational

Toxicity and Safety Profile of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride: A Technical Guide for Drug Development

Executive Summary 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a highly specialized, sterically strained chemical intermediate. It is predominantly utilized in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a highly specialized, sterically strained chemical intermediate. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted 1[1]. While its unique structural geometry is invaluable for drug design, it presents a multi-faceted toxicity profile. As a Senior Application Scientist, understanding the mechanistic drivers behind its hazard classifications is critical for designing safe handling protocols, mitigating scale-up risks, and ensuring laboratory personnel safety.

This guide synthesizes the structural causality of the compound's toxicity, outlines self-validating experimental workflows for hazard assessment, and provides authoritative grounding for its safety profile.

Chemical Identity and Structural Causality of Toxicity

The toxicity of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is not arbitrary; it is a direct consequence of its molecular architecture. The hazard profile is driven by three distinct structural components:

  • The Terminal Ethynyl Moiety: Terminal alkynes are known mechanism-based inactivators. In biological systems, they can undergo cytochrome P450-mediated oxidation to form highly reactive ketene or oxirene intermediates. These electrophiles covalently bind to cellular nucleophiles (proteins, DNA), driving the compound's systemic toxicity.

  • The Azabicyclo[3.1.0]hexane Ring: The highly strained bicyclic system forces the nitrogen atom into a specific spatial geometry, altering its pKa​ and increasing its basicity. This enhances the lipophilicity of the free base, allowing rapid permeation through biological membranes.

  • The Hydrochloride Salt Form: While the HCl salt improves stability and solubility for synthesis, it rapidly dissociates upon contact with physiological moisture (e.g., sweat, tears, mucosal linings). This rapid dissolution causes a severe, localized drop in pH, which is the primary mechanistic driver for its acute tissue irritation.

According to2, the compound and its Boc-protected derivatives trigger multiple GHS alerts, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H336 (May cause drowsiness or dizziness)[2].

Quantitative Hazard Profile

The following table summarizes the globally harmonized system (GHS) classifications for the compound, correlating the standard hazard codes with their underlying mechanistic drivers based on and 3[3].

Hazard ClassGHS CategoryHazard CodeMechanistic Driver
Acute Toxicity (Oral/Dermal/Inhal.) Category 4H302, H312, H332Alkyne bioactivation & rapid membrane permeation.
Skin Irritation Category 2H315HCl salt dissolution causing localized pH drop.
Eye Irritation Category 2AH319High osmolarity and acidity of the salt form on mucosa.
Specific Target Organ Toxicity STOT SE 3H335, H336Respiratory tract irritation; CNS depression via blood-brain barrier penetration.

Mechanistic Toxicology Pathways

To visualize how the structural components translate into the observed clinical and laboratory hazards, the following logic diagram maps the toxicological pathways.

MechanisticToxicology A 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl D HCl Salt A->D BA BA A->BA B Strained Bicyclic Ring G High Lipophilicity B->G C Terminal Alkyne F Metabolic Activation (CYP450) C->F E Rapid Dissolution (Local pH Drop) D->E H Skin/Eye Irritation (H315, H319) E->H Mucosal Contact I Systemic Toxicity (H302, H312, H332) F->I Protein Adduction G->I Membrane Permeation BA->C

Figure 1: Structural causality and toxicological pathways of the compound.

Experimental Methodologies for Toxicity Validation

To validate the safety profile of this compound in a laboratory setting, we employ self-validating in vitro assays. These protocols are designed with internal controls to ensure that any observed toxicity is a true reflection of the compound's reactivity, rather than experimental error.

Protocol 1: Reconstructed Human Epidermis (RhE) Assay for Skin Irritation (OECD 439)

Causality: The RhE model mimics the biochemical and physiological properties of the human stratum corneum, allowing us to accurately predict H315 (Skin Irritation) classification without animal testing. Self-Validation: The assay relies on specific acceptance criteria for negative and positive controls.

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO2​ for 1 hour prior to dosing.

  • Test Substance Application: Apply 10 µL of deionized water to the tissue surface to simulate sweat, followed by 10 mg of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride. The water ensures the HCl salt dissolves, mimicking real-world exposure.

  • Control Implementation: Apply Phosphate Buffered Saline (PBS) as the negative control and 5% Sodium Dodecyl Sulfate (SDS) as the positive control. Validation Check: The assay is only valid if the negative control viability is >90% and the positive control viability is <20%.

  • Exposure & Incubation: Incubate for 15 minutes at room temperature. Wash tissues thoroughly with PBS 15 times to halt exposure.

  • Viability Measurement: Transfer tissues to MTT solution (1 mg/mL) and incubate for 3 hours. Extract the resulting formazan with isopropanol and read absorbance at 570 nm. Tissue viability 50% classifies the compound as an irritant.

Protocol 2: HepG2 Cytotoxicity Assay (Metabolic Activation Assessment)

Causality: HepG2 cells retain basal levels of cytochrome P450 enzymes. This allows us to observe if the terminal ethynyl group undergoes toxic bioactivation, which would not be visible in metabolically inert cell lines.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a serial dilution of the compound in DMSO. Treat cells with concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration remains 0.5%.

  • Control Implementation: Use 0.5% DMSO as the vehicle control and 0.1% Triton X-100 as the positive control. Validation Check: Vehicle control must show >95% viability; positive control must show <5% viability. Dose-response curve R2 must be > 0.95.

  • Incubation: Expose cells for 48 hours to allow sufficient time for CYP450-mediated bioactivation of the ethynyl moiety.

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve crystals in DMSO, and measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

ToxicityWorkflow Step1 Compound Preparation (Aqueous/DMSO) Step2 In Vitro Cytotoxicity (HepG2 MTT Assay) Step1->Step2 Metabolic Check Step3 Irritation Profiling (RhE 3D Model) Step1->Step3 Direct Application Step4 Data Analysis (IC50 & Viability %) Step2->Step4 Absorbance Data Step3->Step4 Tissue Viability Step5 Safety Protocol (Risk Mitigation) Step4->Step5 Threshold Validation

Figure 2: Self-validating experimental workflow for toxicity assessment.

Safe Handling and Risk Mitigation Protocols

Based on the mechanistic data and GHS classifications, the following engineering controls and Personal Protective Equipment (PPE) are mandatory:

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent inhalation of the HCl salt dust (mitigating H332 and H335 risks).

  • PPE: Nitrile gloves (double-gloved), chemical-resistant lab coats, and tight-fitting safety goggles are required. Standard safety glasses are insufficient due to the severe eye irritation potential (H319) of the salt form.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Moisture must be strictly excluded to prevent the localized formation of hydrochloric acid within the storage container.

References

  • Title: Safety Data Sheet - tert-Butyl 1-ethynyl-3-azabicyclo[3.1.
  • Title: tert-Butyl 1-ethynyl-3-azabicyclo[3.1.
  • Title: tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.
  • Title: WO2021030711A1 - Alkynyl quinazoline compounds Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Overview Bicyclic amines, particularly the 3-azabicyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Overview

Bicyclic amines, particularly the 3-azabicyclo[3.1.0]hexane scaffold, are highly valued in modern medicinal chemistry for their ability to impart conformational restriction, improve metabolic stability, and enhance the pharmacokinetic profiles of small-molecule therapeutics. The functionalization of this scaffold with a terminal alkyne yields 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride , a versatile building block utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling reactions for late-stage drug functionalization.

As a Senior Application Scientist, I have designed this protocol to prioritize high-yielding, scalable, and chemoselective transformations. The synthesis is executed in three distinct stages from the commercially available precursor, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Mechanistic Rationale & Causality

To ensure a self-validating and robust workflow, the selection of reagents is driven by the need to preserve the strained cyclopropane ring and the acid-sensitive Boc protecting group until the final step.

  • Oxidation via Dess-Martin Periodinane (DMP): The primary alcohol is oxidized to the corresponding aldehyde. is selected over Swern or Jones oxidations because it operates under extremely mild, neutral conditions at room temperature, preventing epimerization or ring-opening side reactions.

  • Seyferth-Gilbert Homologation (Bestmann-Ohira Modification): The aldehyde is converted to a terminal alkyne using the 1[1] (dimethyl (1-diazo-2-oxopropyl)phosphonate). This reagent is chosen because it allows for homologation using mild base (K₂CO₃ in MeOH), avoiding the strongly basic conditions (e.g., n-BuLi) required by the Corey-Fuchs reaction, which could compromise the Boc group or the bicyclic system.

  • Global Deprotection: The Boc group is cleaved using anhydrous 4M HCl in dioxane to yield the 2[2]. The use of anhydrous conditions prevents the formation of hydrates and allows the product to precipitate directly from the reaction mixture, eliminating the need for complex chromatographic purification.

Reaction Workflow Visualization

SynthesisWorkflow SM Starting Material Boc-Alcohol Step1 Step 1: Mild Oxidation Dess-Martin Periodinane (DMP) DCM, 0 °C to rt SM->Step1 Int1 Intermediate 1 Boc-Aldehyde Step1->Int1 Step2 Step 2: Homologation Bestmann-Ohira Reagent K2CO3, MeOH, rt Int1->Step2 Int2 Intermediate 2 tert-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Step2->Int2 Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane rt Int2->Step3 Product Final Product 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Step3->Product

Synthesis workflow for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Quantitative Stoichiometry & Reagent Data

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Theoretical)Role
Boc-Alcohol (Starting Material)213.281.010.0 mmol (2.13 g)Substrate
Dess-Martin Periodinane (DMP)424.141.515.0 mmol (6.36 g)Oxidant
Bestmann-Ohira Reagent (BOR)192.111.212.0 mmol (2.30 g)Homologating Agent
Potassium Carbonate (K₂CO₃)138.212.020.0 mmol (2.76 g)Base
4M HCl in Dioxane36.4610.0100.0 mmol (25.0 mL)Deprotecting Agent
Final Product (HCl Salt) 143.61 1.0 10.0 mmol (1.44 g) Target Compound

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy white suspension as the iodine byproduct precipitates.

  • Charge an oven-dried 100 mL round-bottom flask with tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (2.13 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Dess-Martin Periodinane (6.36 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 3:1). The alcohol spot (lower Rf) should disappear, replaced by a UV-active aldehyde spot (higher Rf).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (40 mL). Stir vigorously for 30 minutes until the organic layer is clear (this destroys excess oxidant and neutralizes acetic acid).

  • Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde, which is used immediately in the next step to prevent degradation.

Step 2: Synthesis of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Self-Validation Checkpoint: Vigorous gas evolution (N₂ gas) will be observed upon the addition of the Bestmann-Ohira reagent, indicating the formation of the reactive vinylidene carbene intermediate.

  • Dissolve the crude aldehyde from Step 1 (approx. 10.0 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask.

  • Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) and stir the suspension at room temperature for 5 minutes.

  • Dropwise, add the Bestmann-Ohira Reagent (2.30 g, 12.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 4:1). Stain with KMnO₄; the terminal alkyne will appear as a distinct, rapidly oxidizing yellow spot on a purple background.

  • Dilute the reaction mixture with diethyl ether (50 mL) and quench with water (30 mL).

  • Separate the phases and extract the aqueous layer with diethyl ether (2 × 20 mL).

  • Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the.

Step 3: Deprotection to 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Self-Validation Checkpoint: Gas evolution (isobutylene and CO₂) will occur. As the non-polar Boc-alkyne is converted to the polar hydrochloride salt, a white precipitate will form in the dioxane/ether mixture.

  • Dissolve the purified tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (approx. 1.5 g, 7.2 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the flask to 0 °C and slowly add 4M HCl in dioxane (18.0 mL, 72.0 mmol).

  • Remove the cooling bath and stir at room temperature for 3 hours.

  • In-Process Control: An aliquot analyzed by TLC should show complete consumption of the starting material.

  • Add additional anhydrous diethyl ether (20 mL) to fully precipitate the product.

  • Filter the resulting white solid through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic).

  • Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours to afford pure3[3].

References

  • Organic Chemistry Portal. "Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent." Organic-Chemistry.org. Available at: [Link]

Sources

Application

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride click chemistry protocols

Application Note: Advanced CuAAC Bioconjugation Protocols for 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Scientific Rationale & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced CuAAC Bioconjugation Protocols for 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Scientific Rationale & Mechanistic Causality

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a conformationally restricted, bicyclic aliphatic amine. Its rigid stereocenter and terminal alkyne moiety make it an exceptional building block for synthesizing rigidified pharmacophores, targeted protein degraders (PROTACs), and . Utilizing the hydrochloride salt form () is a deliberate experimental choice: it ensures rapid aqueous solubility and prevents the basic secondary amine from shifting the pH of physiological buffers during bioconjugation.

The is the premier bioorthogonal method for coupling this alkyne to azide-bearing substrates. However, successful conjugation requires strict control over the catalytic microenvironment. We utilize Cu(II)SO4 reduced in situ by sodium ascorbate rather than direct Cu(I) salts. This guarantees a steady, controlled release of catalytically active Cu(I), preventing premature oxidation and disproportionation ().

Furthermore, the inclusion of the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable. THPTA coordinates Cu(I) to accelerate the cycloaddition rate by over 1,000-fold, but more importantly, it acts as a sacrificial reductant. Ascorbate reduction of Cu(II) generates reactive oxygen species (ROS); THPTA intercepts these radicals, protecting both the azabicyclo[3.1.0]hexane ring and delicate biological targets from oxidative degradation ().

G A 1-Ethynyl-3-azabicyclo[3.1.0]hexane (Alkyne) F 1,4-Disubstituted 1,2,3-Triazole A->F Cycloaddition B Target Azide (R-N3) B->F Cycloaddition C Cu(II)SO4 + Ascorbate -> Cu(I) E Active Cu(I)-THPTA Complex C->E Reduction D THPTA Ligand D->E Stabilization E->F Catalysis

Fig 1. Mechanistic pathway of CuAAC utilizing THPTA-stabilized Cu(I) for triazole formation.

Quantitative Reagent Stoichiometry

To ensure complete conversion while minimizing copper-induced toxicity or precipitation, the following stoichiometric ratios must be strictly maintained. The ratios below are optimized for an azide-limited reaction, which is standard when the target azide (e.g., a labeled antibody or complex fluorophore) is the most valuable component.

ReagentFunctionStock ConcentrationFinal ConcentrationEquivalents
Target Azide Substrate5.0 mM100 µM1.0 eq
1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Alkyne Substrate10.0 mM500 µM5.0 eq
CuSO4 Copper Source20.0 mM250 µM2.5 eq
THPTA Accelerating Ligand50.0 mM1.25 mM12.5 eq
Sodium Ascorbate Reducing Agent100.0 mM5.0 mM50.0 eq

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical and chemical changes at each step, researchers can confirm the integrity of the reaction microenvironment before proceeding to the next phase.

Workflow N1 Step 1: Reagent Prep Prepare Alkyne, Azide, CuSO4, THPTA, Ascorbate N2 Step 2: Catalyst Complexation Mix CuSO4 and THPTA (1:5 ratio) N1->N2 N3 Step 3: Reaction Assembly Add Alkyne + Azide to buffer, then Cu(I)-THPTA N2->N3 N4 Step 4: Initiation Add Sodium Ascorbate to reduce Cu(II) to Cu(I) N3->N4 N5 Step 5: Incubation Rotate at RT for 1-2 hours N4->N5 N6 Step 6: Purification LC-MS, Dialysis, or SEC N5->N6

Fig 2. Step-by-step logical workflow for the CuAAC bioconjugation protocol.

Step 1: Reagent Preparation

  • Prepare fresh stocks of 20 mM CuSO4, 50 mM THPTA, and 100 mM Sodium Ascorbate in water. Causality Note: Ascorbate oxidizes rapidly in aqueous solutions. It must be prepared immediately before use to ensure sufficient reducing power.

Step 2: Catalyst Pre-Complexation (Critical Step)

  • In a microcentrifuge tube, combine 1 volume of 20 mM CuSO4 with 2.5 volumes of 50 mM THPTA.

  • Vortex gently and incubate at room temperature for 5 minutes. Validation Check: The resulting solution must appear clear and pale blue. Any precipitation or green/brown discoloration indicates a degraded ligand or contaminated buffer; discard and remake. Pre-complexation prevents free Cu(II) from binding non-specifically to the basic nitrogen of the bicyclic amine.

Step 3: Reaction Assembly

  • To a 1.5 mL reaction vial, add the target azide (final conc. 100 µM) and 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl (final conc. 500 µM) in an appropriate buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Add the pre-formed Cu/THPTA complex to achieve a final Cu concentration of 250 µM.

Step 4: Initiation

  • Add Sodium Ascorbate (final conc. 5.0 mM) to the reaction mixture.

  • Cap the vial tightly to limit ambient oxygen exposure and mix by gentle inversion. Validation Check: Upon adding ascorbate, the solution may briefly flash a faint yellow/brown before turning completely clear. This optical shift is the self-validating confirmation that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.

Step 5: Incubation & Workup

  • Rotate the reaction continuously at room temperature for 1–2 hours.

  • Quench the reaction by adding a copper chelator (e.g., 1 mM EDTA) or proceed directly to purification (Size Exclusion Chromatography or Dialysis) to remove the catalyst and excess alkyne.

Analytical Validation

Analyze the crude mixture via LC-MS. The successful formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by the disappearance of the target azide mass and the emergence of a new product peak. Mass Calculation: The expected mass of the conjugated product will be [Exact Mass of Azide] + 107.07 Da. (Note: 107.07 Da is the exact mass of the free base 1-Ethynyl-3-azabicyclo[3.1.0]hexane, C7H9N. The HCl salt is neutralized and displaced during the cycloaddition).

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (NIH PubMed Central) URL:[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride Molecular Data Source: Chemikart URL:[Link]

Method

The Strategic Utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride in Modern Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This document provides a detailed technical guide on the applications of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, a versatile an...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the applications of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, a versatile and valuable building block in contemporary organic synthesis. The unique structural amalgamation of a rigid bicyclic system and a reactive terminal alkyne offers a powerful tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

Introduction: A Privileged Scaffold with a Reactive Handle

The 3-azabicyclo[3.1.0]hexane framework is a recognized "privileged scaffold" in drug discovery. Its inherent rigidity and three-dimensional character allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This bicyclic system serves as a conformationally restricted bioisostere for more flexible moieties, often improving pharmacokinetic properties and metabolic stability.

The incorporation of a 1-ethynyl group onto this scaffold introduces a highly versatile reactive "handle." The terminal alkyne is amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and metal-catalyzed or strain-promoted azide-alkyne cycloadditions, popularly known as "click chemistry." The hydrochloride salt form of the parent amine enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

This guide will delve into the primary applications of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, providing both the mechanistic rationale and detailed, actionable protocols for its use in key synthetic transformations.

Core Applications in Organic Synthesis

The synthetic utility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is primarily centered around the reactivity of its terminal alkyne. The two most significant applications are the Sonogashira coupling for the formation of C-C bonds and the azide-alkyne cycloaddition for the construction of triazole-containing structures.

Sonogashira Coupling: Forging Aryl- and Vinyl-Alkyne Linkages

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. For 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, this reaction allows for the direct attachment of the rigid bicyclic core to a variety of aromatic and heteroaromatic systems, which are common features in pharmacologically active molecules.

Mechanistic Considerations: The catalytic cycle of the Sonogashira coupling is well-established. It involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst). The cycle is completed by reductive elimination of the final product and regeneration of the palladium(0) catalyst. The amine base in the reaction serves to deprotonate the terminal alkyne and the hydrochloride salt of the starting material.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, Aryl/Vinyl Halide, Pd catalyst, and Cu(I) co-catalyst in a reaction flask. Solvent Add anhydrous, degassed solvent (e.g., THF, DMF, or dioxane). Start->Solvent Base Add a suitable base (e.g., triethylamine, diisopropylamine). Solvent->Base Heat Heat the reaction mixture under an inert atmosphere (N2 or Ar) to the desired temperature. Base->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool the reaction and quench with an aqueous solution (e.g., NH4Cl). Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the product by column chromatography. Extract->Purify End End Purify->End Characterize the final product.

Caption: A generalized workflow for the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 1-(Phenylethynyl)-3-azabicyclo[3.1.0]hexane

  • Materials:

    • 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

    • Iodobenzene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes)

  • Procedure:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 mmol), iodobenzene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(phenylethynyl)-3-azabicyclo[3.1.0]hexane.

Quantitative Data Summary (Representative)

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHF601285-95
24-BromopyridinePd(PPh₃)₄ (5), CuI (10)DIPADMF80870-80
32-ChloropyrimidinePd₂(dba)₃ (2.5), XPhos (5), CuI (5)Cs₂CO₃Dioxane1002460-70

Note: The yields are hypothetical and based on typical outcomes for Sonogashira couplings. Actual yields may vary.

Azide-Alkyne Cycloaddition (Click Chemistry): Construction of 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. For 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, the CuAAC reaction provides a robust method for linking the bicyclic scaffold to other molecules of interest, including biomolecules, fluorescent tags, or other drug fragments.

Mechanistic Rationale: The CuAAC reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable 1,2,3-triazole product. The use of a copper(I) source is crucial, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Experimental Workflow: Azide-Alkyne Cycloaddition

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride and the organic azide in a suitable solvent system (e.g., t-BuOH/H₂O). Copper Add a copper(II) sulfate solution. Start->Copper Ascorbate Add a freshly prepared solution of sodium ascorbate. Copper->Ascorbate Stir Stir the reaction mixture vigorously at room temperature. Ascorbate->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Extract Extract the product with an organic solvent. Monitor->Extract Wash Wash the organic layer with brine and dry. Extract->Wash Purify Purify the product by column chromatography or recrystallization. Wash->Purify End End Purify->End Characterize the final triazole product.

Caption: A generalized workflow for the CuAAC "click" reaction.

Detailed Protocol: Synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-azabicyclo[3.1.0]hexane

  • Materials:

    • 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol (t-BuOH)

    • Deionized water

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., DCM/methanol)

  • Procedure:

    • In a round-bottom flask, dissolve 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 mmol) and benzyl azide (1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

    • In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in a minimum amount of water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water (15 mL) and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired triazole product.

Quantitative Data Summary (Representative)

EntryAzideCopper Source (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄·5H₂O (5)Sodium Ascorbate (10)t-BuOH/H₂ORT12>95
21-Azido-4-nitrobenzeneCuI (5)N/ATHFRT8>90
33-Azidopropan-1-olCuSO₄·5H₂O (2)Sodium Ascorbate (5)H₂ORT24>95

Note: The yields are hypothetical and based on typical outcomes for CuAAC reactions. Actual yields may vary.

Conclusion and Future Outlook

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a building block of significant potential in organic synthesis, particularly for applications in drug discovery and development. Its rigid, three-dimensional core combined with a versatile terminal alkyne handle allows for the efficient construction of novel and complex molecular entities. The Sonogashira coupling and azide-alkyne cycloaddition are just two of the primary transformations that can be employed, opening up a vast chemical space for exploration. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, the strategic application of this and similar building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Sonogashira Coupling

    • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

    • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Azide-Alkyne Cycloaddition (Click Chemistry)

    • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002 , 41, 2596-2599. [Link]

    • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40, 2004-2021. [Link]

  • Privileged Scaffolds in Medicinal Chemistry

    • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010 , 14, 347-361. [Link]

Application

Application Note: Utilizing 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride in Advanced Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) Executive Summary The pursuit of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0)

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic use of conformationally restricted bioisosteres. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has emerged as a highly versatile pharmaceutical intermediate[1]. By combining the structural rigidity of the azabicyclo[3.1.0]hexane core with the orthogonal reactivity of a terminal alkyne, this building block enables rapid late-stage functionalization (LSF). This application note details the structural rationale for utilizing this intermediate and provides self-validating protocols for its integration into kinase inhibitors and central nervous system (CNS) therapeutics.

Scientific Rationale: The Bioisosteric Advantage

Conformational Restriction and Target Affinity

The 3-azabicyclo[3.1.0]hexane ring system is a premier bioisostere for saturated heterocycles like piperidine and pyrrolidine[2]. The fusion of the cyclopropane ring imparts severe conformational constraint, forcing the basic nitrogen into a specific spatial trajectory.

  • In CNS Therapeutics: This rigidity is critical for binding to monoamine transporters. Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexane act as potent, broad-spectrum reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering advanced profiles for neuropsychiatric disorders[3].

  • In Oncology/Immunology: The restricted conformation reduces the entropic penalty upon binding to the hinge regions of enzymes, such as NF-κB inducing kinase (NIK) or autotaxin (ATX)[4].

The Ethynyl Handle

The terminal ethynyl (alkyne) group provides a highly chemoselective handle. It remains inert under standard amide-coupling or reductive amination conditions but can be selectively activated via transition-metal catalysis (e.g., Sonogashira coupling) or cycloaddition (Click chemistry)[5].

Mechanism Core 3-azabicyclo[3.1.0]hexane Core Scaffold Bio Piperidine/Pyrrolidine Bioisosterism Core->Bio Structural Mimicry Prop Conformational Rigidity & Altered pKa Bio->Prop Vector Restriction CNS Monoamine Transporters (SERT, NET, DAT) Prop->CNS Broad-Spectrum Reuptake Inhibition Onc Kinase Hinge Region (e.g., NIK, ATX) Prop->Onc Enhanced Binding Affinity

Pharmacological rationale for utilizing the 3-azabicyclo[3.1.0]hexane bioisostere in drug design.

Experimental Protocols & Methodologies

The following workflows demonstrate the divergent utility of the ethynyl handle.

SyntheticWorkflow A 1-Ethynyl-3-azabicyclo[3.1.0]hexane (Terminal Alkyne) B Sonogashira Coupling (Pd/Cu Catalysis) A->B Aryl Halide, Base C CuAAC Click Chemistry (Cu(I) Catalysis) A->C Organic Azide, RT D Internal Alkyne Derivatives (e.g., Kinase Inhibitors) B->D E 1,2,3-Triazole Pharmacophores (e.g., CNS Therapeutics) C->E

Divergent synthetic workflow utilizing the terminal alkyne for late-stage functionalization.

Protocol A: Sonogashira Cross-Coupling for Kinase Inhibitor Scaffolds

This protocol is utilized to couple the azabicyclo core to aryl or heteroaryl halides, a common step in synthesizing alkynyl quinazoline kinase inhibitors[5].

Mechanistic Causality: Because the starting material is a hydrochloride salt, an excess of Triethylamine (TEA) is required to liberate the free amine and act as a proton sink for the HX generated during the Pd(0) oxidative addition. Copper(I) Iodide (CuI) is introduced to form a highly reactive copper acetylide intermediate, which dramatically lowers the activation energy required for transmetalation to the palladium center. Note: To prevent the free secondary amine from poisoning the Pd catalyst, in situ Boc-protection or the use of pre-protected tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is highly recommended.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the Boc-protected 1-ethynyl-3-azabicyclo[3.1.0]hexane (1.0 equiv) and the target aryl halide (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (5.0 equiv). Stir for 10 minutes at room temperature to ensure complete homogenization.

  • Catalyst Introduction: Rapidly add Pd(PPh3​)4​ (0.05 equiv) and CuI (0.1 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C. The solution will typically transition from yellow to a dark brown/black hue as the active Pd(0) species cycles.

  • In-Process Quality Control (IPQC): This is a self-validating system. At t = 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the terminal alkyne mass peak is entirely consumed and replaced by the target internal alkyne mass[5].

  • Workup: Quench with saturated aqueous NH4​Cl to strip the copper salts, extract with EtOAc, and purify via flash chromatography.

Protocol B: CuAAC "Click" Chemistry for CNS Therapeutics

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is ideal for generating 1,4-disubstituted 1,2,3-triazoles, which serve as metabolically stable amide bioisosteres in CNS drug discovery[3].

Mechanistic Causality: We utilize Copper(II) sulfate in conjunction with sodium ascorbate rather than direct Cu(I) salts. Sodium ascorbate acts as a mild reducing agent that continuously regenerates the catalytically active Cu(I) species in situ. This strategic choice prevents the oxidative homocoupling of the alkyne (Glaser coupling) that often plagues direct Cu(I) additions in the presence of trace oxygen.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv) and the desired organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.3 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 equiv) and Sodium Ascorbate (0.15 equiv) in a minimal amount of water. The solution will briefly turn brown before becoming pale yellow, indicating the successful reduction to Cu(I).

  • Reaction: Add the catalyst solution dropwise to the main reaction flask. Stir vigorously at room temperature for 4-6 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via FT-IR spectroscopy. The self-validation metric is the complete disappearance of the strong, characteristic azide stretching frequency at ∼2100 cm−1 .

  • Workup: Dilute with water and adjust the pH to 10 using 1M NaOH to liberate the free amine of the azabicyclo core. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the functionalization of the 1-ethynyl-3-azabicyclo[3.1.0]hexane core based on the protocols above.

ParameterProtocol A: Sonogashira CouplingProtocol B: CuAAC (Click Chemistry)
Target Motif Internal Alkyne (Kinase Scaffolds)1,2,3-Triazole (CNS Scaffolds)
Catalyst System Pd(PPh3​)4​ (5 mol%) / CuI (10 mol%) CuSO4​ (5 mol%) / Na-Ascorbate (15 mol%)
Solvent Matrix Anhydrous DMF t -BuOH / H2​O (1:1 v/v)
Temperature 60°C20°C - 25°C (Room Temp)
Reaction Time 2 - 4 Hours4 - 6 Hours
IPQC Metric LC-MS (Consumption of Alkyne mass)FT-IR (Loss of Azide peak at 2100 cm−1 )
Typical Yield 75% - 88%85% - 95%

References

  • Google Patents (WO2021030711A1) : Alkynyl quinazoline compounds.[5] URL:

  • Google Patents (US9205074B2) : 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.[3] URL:

  • ACS Publications : Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.[2] URL:[Link]

Sources

Method

Application Note: Chemoselective Sonogashira Cross-Coupling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Introduction & Strategic Significance The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bioisostere of pyrrolidine and piperidine. By locking the amine into a rigid bicyclic framework, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted bioisostere of pyrrolidine and piperidine. By locking the amine into a rigid bicyclic framework, medicinal chemists can predictably alter the spatial trajectory of substituents, improve metabolic stability, and enhance target selectivity. This core motif is a critical structural component in several advanced clinical candidates and approved therapeutics, including the antidepressant SUVN-911 , various dipeptidyl peptidase-IV (DPP-IV) inhibitors , and highly potent dopamine D3 receptor antagonists .

The building block 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2490355-54-7) provides a highly versatile vector for late-stage functionalization. The terminal alkyne is primed for Sonogashira cross-coupling or click chemistry (CuAAC), while the secondary amine provides a handle for subsequent salt formation, alkylation, or amidation.

Mechanistic Causality: The Chemoselectivity Challenge

When performing cross-coupling on this specific substrate, scientists face a distinct chemoselectivity challenge: differentiating the terminal alkyne from the unprotected secondary amine. Both functional groups are susceptible to reaction with aryl halides under palladium catalysis—the alkyne via Sonogashira coupling and the amine via Buchwald-Hartwig amination.

Causality of Experimental Choices:

  • The Hydrochloride Salt Stoichiometry: The substrate is supplied as an HCl salt to prevent oxidative degradation of the free amine during storage. The Sonogashira catalytic cycle inherently requires a base to deprotonate the alkyne, facilitating the formation of the reactive copper-acetylide intermediate. If a standard stoichiometric amount of base is used (e.g., 1.5–2.0 equiv), the reaction will stall; the base is entirely consumed neutralizing the HCl salt, leaving none to drive the catalytic cycle. Therefore, a large excess (4.0 equiv) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory.

  • Kinetic Control over Chemoselectivity: Buchwald-Hartwig amination of secondary amines typically requires strong inorganic bases (e.g., Cs₂CO₃, NaOtBu), specialized electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos), and elevated temperatures (>80 °C). By strictly utilizing a mild amine base (DIPEA), a standard phosphine ligand (PPh₃), and maintaining the reaction at room temperature, the activation energy barrier for C–N coupling is not breached. The Cu-catalyzed Sonogashira cycle is kinetically favored, proceeding rapidly to yield >95% chemoselectivity for the alkyne without requiring prior Boc-protection of the amine.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes. Deviating from the optimized kinetic parameters directly results in either stalled reactions or undesired C–N coupling byproducts.

EntryBase (Equiv)SolventCatalyst SystemTemp (°C)Time (h)Alkyne Product Yield (%)C-N Byproduct (%)
1 DIPEA (4.0) DMF Pd(PPh₃)₂Cl₂ / CuI RT 12 88% <2%
2TEA (4.0)THFPd(PPh₃)₂Cl₂ / CuI50 °C882%4%
3Cs₂CO₃ (3.0)ToluenePd₂(dba)₃ / XPhos90 °C1215%75%
4DIPEA (1.5)DMFPd(PPh₃)₂Cl₂ / CuIRT2420%<1%

Note: Entry 1 represents the optimized conditions. Entry 3 demonstrates the thermodynamic shift toward Buchwald-Hartwig amination under harsh conditions. Entry 4 highlights the failure of the catalytic cycle due to insufficient base for initial HCl neutralization.

Reaction Pathway Visualization

Pathway Substrate 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl (Alkyne + Sec-Amine Salt) Base DIPEA (4.0 equiv) Neutralizes HCl & Deprotonates Alkyne Substrate->Base in situ free-basing ArX Aryl Halide (Ar-X) PdCycle Pd(0)/Cu(I) Catalysis (RT, 12h, Kinetic Control) ArX->PdCycle Oxidative Addition Base->PdCycle Cu-Acetylide Formation Product Target Product: 1-(Arylethynyl)-3-azabicyclo[3.1.0]hexane PdCycle->Product Reductive Elimination (Kinetically Favored) Byproduct Buchwald-Hartwig C-N Byproduct (Suppressed Pathway) PdCycle->Byproduct High Temp / Strong Base (Thermodynamically Favored)

Reaction pathway detailing chemoselective Sonogashira coupling over C-N amination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific visual and chromatographic cues are embedded within the steps to ensure the researcher can verify the reaction's integrity in real-time.

Materials Required:

  • 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv, 1.0 mmol)

  • Aryl Halide (e.g., 4-Iodotoluene) (1.1 equiv, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • N,N-Diisopropylethylamine [DIPEA] (4.0 equiv, 4.0 mmol)

  • Anhydrous N,N-Dimethylformamide [DMF] (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Substrate & Catalyst Loading: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon or Nitrogen. Repeat this purge cycle three times. Causality: Oxygen must be rigorously excluded to prevent Glaser coupling (homocoupling of the terminal alkyne).

  • Solvent & Base Addition (In Situ Free-Basing): Inject anhydrous DMF (5.0 mL) via syringe, followed immediately by DIPEA (4.0 equiv).

    • Self-Validation Check 1: Upon addition of DIPEA, the cloudy suspension will clarify slightly as the insoluble hydrochloride salt is neutralized into the soluble free base.

    • Self-Validation Check 2: Within 5–10 minutes of stirring at room temperature, the solution will transition from a pale yellow to a deep amber or dark brown. This color change visually confirms the reduction of Pd(II) to the active Pd(0) species and the successful formation of the Cu-acetylide complex.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 12 hours. Monitor the progression via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1).

    • Self-Validation Check 3: The starting alkyne (visualized via Ninhydrin stain, Rf ~0.2) should be completely consumed, replaced by a strongly UV-active product spot (Rf ~0.5).

  • Workup & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove DMF and DIPEA salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% Methanol in DCM with 1% Triethylamine modifier). Causality: The triethylamine modifier prevents the basic secondary amine product from streaking or irreversibly binding to the acidic silica gel.

References

  • Nirogi, R., et al. "Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Sattigeri, J. A., et al. "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Micheli, F., et al. "1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org, 2024. URL:[Link]

Application

Application Note: Scalable Synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Document ID: AN-2026-03-27 Target Audience: Process Chemists, Scale-up Engineers, and Preclinical Drug Development Scientists Compound Focus: 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0)[1] Key I...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-27 Target Audience: Process Chemists, Scale-up Engineers, and Preclinical Drug Development Scientists Compound Focus: 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0)[1] Key Intermediate: tert-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7)[2]

Executive Summary & Strategic Rationale

The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged, conformationally restricted bioisostere for pyrrolidines and piperidines, frequently utilized to improve the pharmacokinetic profiles of small-molecule therapeutics. The introduction of a 1-ethynyl group provides a versatile synthetic handle for downstream late-stage functionalization via Sonogashira cross-coupling or CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition) "click" chemistry.

The Scale-Up Challenge: Translating the synthesis of highly strained bicyclic systems from the medicinal chemistry bench (milligram scale) to the pilot plant (kilogram scale) presents distinct challenges. Traditional alkyne installations (e.g., Corey-Fuchs) require cryogenic temperatures (-78 °C) and highly reactive organolithium reagents, which are energetically unfavorable and hazardous on a large scale. Furthermore, the strained cyclopropane ring is susceptible to acid-catalyzed ring-opening if deprotection conditions are not strictly controlled.

The Engineered Solution: This protocol details a robust, three-step, non-cryogenic route starting from the readily available N-Boc-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane. By leveraging a biphasic TEMPO oxidation and a mild Bestmann-Ohira homologation, we eliminate the need for extreme temperatures. The final deprotection utilizes anhydrous HCl to ensure the integrity of the cyclopropane ring, yielding a highly crystalline, stable hydrochloride salt.

Process Workflow Visualization

The following diagram maps the strategic flow of the scale-up process, highlighting the transition from the primary alcohol to the final hydrochloride salt.

G A N-Boc-1-(hydroxymethyl) [3.1.0]hexane B N-Boc-1-formyl [3.1.0]hexane A->B TEMPO, NaOCl CH2Cl2/H2O, 0-5°C C N-Boc-1-ethynyl [3.1.0]hexane (CAS: 1936077-76-7) B->C Bestmann-Ohira K2CO3, MeOH, 20°C D 1-Ethynyl-3-azabicyclo [3.1.0]hexane HCl (CAS: 2227206-44-0) C->D 4M HCl in Dioxane EtOAc, 20°C

Synthetic workflow for 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl scale-up.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Biphasic TEMPO-Catalyzed Oxidation

Objective: Conversion of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Process Rationale: Swern oxidations are standard in medicinal chemistry but require -78 °C and release toxic dimethyl sulfide. We utilize Anelli's biphasic TEMPO/NaOCl system. The addition of catalytic KBr is critical; it generates HOBr in situ, which oxidizes the TEMPO radical to the active oxoammonium cation at a significantly faster rate than HOCl alone, ensuring rapid conversion and preventing side reactions.

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor with N-Boc-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane (1.0 equiv, 1.0 kg), CH₂Cl₂ (10 L), TEMPO (0.01 equiv), and KBr (0.1 equiv) dissolved in water (1 L).

  • Temperature Control: Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (300 rpm).

  • Oxidant Addition: Add aqueous NaOCl (1.1 equiv, buffered to pH 8.5 with NaHCO₃) dropwise over 2 hours. Crucial: Maintain internal temperature below 5 °C to prevent thermal degradation of the oxoammonium species.

  • In-Process Control (IPC): Monitor via GC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 30 minutes post-addition.

  • Quench & Workup: Quench excess oxidant with 10% aqueous Na₂S₂O₃ (1 L). Separate phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (T_bath < 30 °C) to yield the crude aldehyde as a pale yellow oil. Use immediately in Step 2 to avoid spontaneous polymerization.

Step 2: Bestmann-Ohira Homologation

Objective: Conversion of the aldehyde to the terminal alkyne to yield tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate[2].

  • Process Rationale: The Corey-Fuchs reaction requires strong bases (n-BuLi) which pose severe safety risks on a kilogram scale. The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) allows for alkyne formation at ambient temperature using mild carbonate bases. Methanol is strictly required as the solvent; it acts as a nucleophile to cleave the acetyl group from the reagent, generating the active diazomethyl anion.

Protocol:

  • Reactor Setup: Charge the reactor with the crude aldehyde from Step 1 (approx. 1.0 equiv) and anhydrous Methanol (8 L).

  • Reagent Addition: Add Bestmann-Ohira reagent (1.2 equiv) in one portion.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) portion-wise to control the mild exotherm and nitrogen gas evolution.

  • Reaction: Stir at 20 °C for 12 hours.

  • IPC: Monitor via HPLC. Look for the disappearance of the aldehyde peak.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate to 20% volume. Partition between EtOAc (10 L) and Water (5 L). Extract the aqueous layer with EtOAc (2 x 2 L). Combine organics, wash with brine, dry, and concentrate.

  • Purification: Purify via short-path silica gel plug (Hexanes/EtOAc 9:1) to yield the Boc-protected alkyne as a white to pale-yellow solid.

Step 3: Anhydrous Deprotection and Salt Formation

Objective: Cleavage of the Boc group to yield 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride[1].

  • Process Rationale: Aqueous acidic conditions (e.g., aqueous HCl or TFA) risk hydrolytic opening of the highly strained [3.1.0] cyclopropane ring. By utilizing anhydrous 4M HCl in dioxane with EtOAc as an anti-solvent, the deprotection occurs cleanly. Furthermore, the resulting hydrochloride salt is insoluble in the reaction matrix, driving the reaction forward via Le Chatelier's principle and providing an in situ purification mechanism (crystallization).

Protocol:

  • Reactor Setup: Dissolve the Boc-protected alkyne (1.0 equiv) in anhydrous EtOAc (5 L/kg).

  • Acid Addition: Add 4M HCl in dioxane (5.0 equiv) dropwise at 20 °C.

  • Crystallization: Stir for 4 hours. A thick white precipitate will form as the deprotection proceeds and the salt crystallizes.

  • IPC: Analyze the supernatant via LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Filter the slurry under a nitrogen blanket (the dry salt can be hygroscopic). Wash the filter cake with cold Methyl tert-butyl ether (MTBE) (2 x 2 L).

  • Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 24 hours.

Scale-Up Quantitative Data Summary

The following table demonstrates the scalability and process mass efficiency of the described route across three distinct production scales. The consistent yields confirm the robustness of the non-cryogenic approach.

Production ScaleStep 1 Yield (Aldehyde)Step 2 Yield (Boc-Alkyne)Step 3 Yield (HCl Salt)Overall YieldFinal HPLC Purity
10 Grams (Bench)94% (crude)88%95%78.5% 99.2%
100 Grams (Kilo-lab)92% (crude)85%96%75.0% 99.5%
1.0 Kilogram (Pilot)91% (crude)86%94%73.5% 99.4%

Note: Step 1 yields are reported as crude mass balances, as the unstable aldehyde is telescoped directly into Step 2 to maximize overall throughput.

References

  • TEMPO Oxidation Methodology: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions". Journal of Organic Chemistry, 1987, 52 (12), 2559–2562. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. This guide is designed for process chemists and discovery researchers optimizing the synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride , a highly specialized bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and discovery researchers optimizing the synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride , a highly specialized bicyclic building block used in advanced drug development.

Because this scaffold features a strained cyclopropane ring fused to a pyrrolidine core with a bridgehead alkyne, its synthesis requires strict control over reaction kinetics, reagent stoichiometry, and anhydrous conditions. This guide deconstructs the validated four-step synthetic workflow—Enol Triflate Formation, Sonogashira Coupling, Simmons-Smith Cyclopropanation, and Global Deprotection—providing causality-driven troubleshooting and self-validating protocols.

I. Synthetic Workflow Overview

SynthesisWorkflow SM N-Boc-3-oxopyrrolidine Step1 Step 1: Enol Triflate Formation KHMDS, PhNTf2, THF, -78°C SM->Step1 Int1 N-Boc-3-(OTf)-3-pyrroline Step1->Int1 Step2 Step 2: Sonogashira Coupling TMS-Acetylene, Pd(PPh3)4, CuI, Et3N Int1->Step2 Int2 N-Boc-3-(TMS-ethynyl)-3-pyrroline Step2->Int2 Step3 Step 3: Cyclopropanation Et2Zn, CH2I2, DCM, 0°C to RT Int2->Step3 Int3 N-Boc-1-(TMS-ethynyl)-3-azabicyclo[3.1.0]hexane Step3->Int3 Step4 Step 4: Global Deprotection 1. K2CO3/MeOH  2. HCl/Dioxane Int3->Step4 Product 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Step4->Product

Figure 1. Four-step synthetic workflow for 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl.

II. Frequently Asked Questions & Troubleshooting

Phase 1: Enol Triflate Formation & Sonogashira Coupling

Q: Why am I getting a complex mixture and low yield during the enol triflate formation from N-Boc-3-oxopyrrolidine? A: This is typically caused by using an overly nucleophilic base (like LDA) or a harsh triflating agent (like Tf₂O). LDA can cause nucleophilic attack on the ketone or trigger unwanted aldol condensations. Solution: Switch to Potassium hexamethyldisilazide (KHMDS). KHMDS is sterically hindered and acts strictly as a non-nucleophilic base. Furthermore, trap the enolate using N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, PhNTf₂) instead of Tf₂O. This prevents the generation of highly acidic byproducts that can prematurely cleave the Boc protecting group[1].

Q: My Sonogashira coupling stalls at 50% conversion, and TLC shows a new non-polar byproduct. What is happening? A: The non-polar byproduct is 1,4-bis(trimethylsilyl)buta-1,3-diyne, which forms via the Glaser homocoupling of TMS-acetylene. This side reaction consumes your alkyne and oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. Solution: Glaser coupling is strictly oxygen-dependent. You must thoroughly degas your solvents (via freeze-pump-thaw or sparging with Argon for 30 minutes) to remove trace oxygen[2]. Additionally, add the TMS-acetylene slowly via a syringe pump to keep its steady-state concentration low in the reaction mixture.

Phase 2: Simmons-Smith Cyclopropanation (The Critical Step)

The cyclopropanation of the enyne intermediate is the most challenging step. The conjugated double bond is electron-deficient compared to isolated alkenes, making it less reactive toward electrophilic zinc carbenoids.

SSTroubleshooting Issue Issue: Low Yield / Incomplete Conversion in Simmons-Smith Reaction Check1 Is unreacted starting material (Int2) visible on TLC/LC-MS? Issue->Check1 Yes1 Yes: Poor Carbenoid Generation or Steric Hindrance Check1->Yes1 Yes No1 No: Degradation or Polymerization Occurring Check1->No1 No Sol1 Action: Switch to Furukawa modification. Pre-mix Et2Zn and CH2I2. Ensure strictly anhydrous DCM. Yes1->Sol1 Sol2 Action: Control exotherm. Add CH2I2 dropwise at 0°C. Quench carefully with saturated NH4Cl. No1->Sol2

Figure 2. Diagnostic logic tree for troubleshooting the Simmons-Smith cyclopropanation step.

Q: Standard Zinc-Copper couple conditions yield almost no cyclopropanated product. How can I drive this to completion? A: Standard Simmons-Smith conditions are insufficiently electrophilic for this substrate. You must use the Furukawa modification (diethylzinc and diiodomethane)[3]. If conversion remains low, increase the equivalents of Et₂Zn/CH₂I₂ or introduce a Lewis acid like Trifluoroacetic acid (TFA) to generate Shi's carbenoid, which is significantly more reactive.

Quantitative Data: Optimization of Simmons-Smith Cyclopropanation Substrate: N-Boc-3-(TMS-ethynyl)-3-pyrroline (1.0 eq) in anhydrous DCM.

EntryReagentsEquivalentsAdditiveConversion (%)Isolated Yield (%)
1Zn-Cu, CH₂I₂2.0None< 10Traces
2Et₂Zn, CH₂I₂2.0None4538
3Et₂Zn, CH₂I₂4.0None8572
4 Et₂Zn, CH₂I₂ 4.0 TFA (0.5 eq) > 95 88
Phase 3: Global Deprotection & Salt Formation

Q: During the final Boc deprotection, my alkyne peak disappears on LC-MS and a new polar mass (+18 Da) appears. What went wrong? A: You likely used aqueous HCl or TFA that contained trace water. Terminal alkynes are highly susceptible to Markovnikov hydration in the presence of aqueous acids—especially if trace palladium or copper from the Sonogashira step carried over. This converts your ethynyl group into a methyl ketone. Solution: You must use strictly anhydrous HCl in 1,4-dioxane (4M) for the Boc deprotection. Self-validate by ensuring the reaction mixture remains a clear, moisture-free solution until the hydrochloride salt begins to precipitate.

III. Standard Operating Procedures (SOPs)

Step 1: Synthesis of N-Boc-3-(OTf)-3-pyrroline
  • Charge a flame-dried flask with N-Boc-3-oxopyrrolidine (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under Argon.

  • Add KHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Add a solution of PhNTf₂ (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Quench a 50 µL aliquot in water/EtOAc. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the ketone.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Step 2: Sonogashira Coupling
  • Dissolve the enol triflate (1.0 eq) in a 1:1 mixture of anhydrous DMF and Et₃N (0.15 M).

  • Sparge the solution with Argon for 30 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq).

  • Add TMS-acetylene (1.5 eq) dropwise. Stir at 25 °C for 4–6 hours.

  • Validation: LC-MS should show the disappearance of the triflate mass and the appearance of the [M+H]+ peak for the TMS-alkyne intermediate.

  • Dilute with water, extract with MTBE, filter through a pad of Celite to remove metal residues, concentrate, and purify.

Step 3: Simmons-Smith Cyclopropanation (Furukawa Protocol)
  • Dissolve the enyne intermediate (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C under Argon.

  • Add Et₂Zn (1.0 M in hexanes, 4.0 eq) via syringe.

  • Critical Step: Add CH₂I₂ (4.0 eq) dropwise over 30 minutes to control the exotherm.

  • Remove the ice bath and stir at room temperature for 16 hours.

  • Quench very carefully by dropwise addition of saturated aqueous NH₄Cl at 0 °C (vigorous ethane gas evolution will occur). Extract with DCM, dry, and concentrate.

Step 4: Global Deprotection
  • TMS Cleavage: Dissolve the cyclopropanated intermediate in MeOH (0.2 M). Add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours. Filter through Celite and concentrate.

  • Boc Cleavage: Re-dissolve the crude material in anhydrous 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation: A white precipitate (the HCl salt) should form as the reaction progresses.

  • Concentrate under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter, and dry under high vacuum to yield 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

IV. References

  • Title: Simmons-Smith Cyclopropanation Reaction Source: Organic Reactions, 2001, 58, 1-415. (Charette, A. B.; Beauchemin, A.) URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107, 874-922. (Chinchilla, R.; Nájera, C.) URL: [Link]

  • Title: A method for the regioselective synthesis of enol triflates by enolate trapping Source: Tetrahedron Letters, 1983, 24, 979-982. (McMurry, J. E.; Scott, W. J.) URL: [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride . This compound is a highly strained, polyfunctional pharmaceutical building block. Mishandling it leads to rapid degradation, compromised experimental reproducibility, and loss of valuable material.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your material remains intact from receipt to reaction.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent degradation, we must first understand the structural causality behind it. The compound possesses three high-risk features: a terminal alkyne , a highly strained bicyclic ring , and a hygroscopic hydrochloride salt .

Q1: My stored batch has changed from a free-flowing white powder to a clumpy, yellowish solid. NMR shows a broad baseline. What happened? Causality: This is the result of oxidative oligomerization of the terminal alkyne. Terminal alkynes are highly susceptible to degradation pathways such as Glaser-type homocoupling or polymerization when exposed to oxygen, ambient light, or trace transition metals (e.g., Cu, Ag) [1]. The broad baseline in your NMR indicates the presence of polymeric species. Solution: The material must be stored under a strict inert atmosphere (Argon or Nitrogen) and protected from light. Once oligomerization occurs, the material must be purified (see Protocol 2) before use.

Q2: I observed the appearance of new signals in the alkene region and the loss of the cyclopropane protons (~0.5–1.0 ppm) in my ¹H NMR. Why is the ring degrading? Causality: The 3-azabicyclo[3.1.0]hexane system contains a cyclopropane ring fused to a pyrrolidine ring, creating immense angular strain. Exposure to ambient moisture—which the hygroscopic HCl salt readily absorbs—creates localized acidic microenvironments. Under these conditions, the activated cyclopropane bonds undergo strain-release ring-opening reactions (e.g., hydrolysis or methanolysis if stored in alcoholic solvents), yielding monocyclic pyrrolidine derivatives [2]. Solution: Maintain absolute anhydrous conditions. Never open cold vials directly in ambient air; allow them to equilibrate to room temperature first to prevent condensation.

Q3: The powder has absorbed moisture and become a sticky mass. Can I just dry it in a vacuum oven at 60°C? Causality: No. Heating a moisture-compromised hydrochloride salt of a strained bicyclic alkyne will drastically accelerate both acid-catalyzed ring-opening and alkyne hydration (forming a methyl ketone). Thermal energy provides the activation energy needed to break the strained C-C bonds in the presence of water. Solution: Wet material must be chemically recovered via free-basing, extraction, and re-salting at low temperatures, rather than brute-force thermal drying.

Part 2: Degradation Pathways Visualization

DegradationPathways Compound 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Alkyne Terminal Alkyne Compound->Alkyne Ring Bicyclo[3.1.0]hexane Ring Compound->Ring Salt Hydrochloride Salt Compound->Salt Oligomer Oxidative Oligomerization (Glaser Coupling) Alkyne->Oligomer O2, Light, Trace Metals RingOpen Strain-Release Ring Opening Ring->RingOpen Moisture, Acids/Bases Hydrolysis Hygroscopic Clumping & Hydrolysis Salt->Hydrolysis Ambient Humidity

Mechanistic degradation pathways of 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl.

Part 3: Quantitative Data & Storage Parameters

The following table summarizes the quantitative limits and visual indicators for maintaining the integrity of this building block.

Structural FeaturePrimary Degradation PathwayVisual / Analytical IndicatorOptimal Storage Condition
Terminal Alkyne Oxidation / OligomerizationYellowing; Broad NMR baselineInert gas (Ar/N₂); Amber vials
Bicyclo[3.1.0] Ring Acid/Base-catalyzed ring openingLoss of cyclopropane ¹H NMR peaksNeutral pH; Anhydrous environment
HCl Salt Hygroscopic water absorptionClumping; Sticky/gummy textureDesiccator; -20°C (Long-term)
Overall Molecule Thermal decompositionUnidentified TLC spots (R_f shift)≤ 8°C (Short-term, < 2 weeks)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a built-in validation step. If the validation fails, the system alerts you before you ruin a downstream synthetic step.

Protocol 1: Inert Aliquoting and Cryo-Storage Workflow

Purpose: To prevent repeated freeze-thaw cycles and atmospheric exposure of the bulk material.

  • Equilibration: Upon receiving the bulk material on dry ice, place the sealed container in a desiccator and allow it to warm to room temperature (approx. 2 hours). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Transfer the container into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the material into single-use, amber glass vials (e.g., 100 mg per vial). Causality: Amber glass prevents photo-oxidation of the alkyne.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the caps with Parafilm to create a secondary moisture barrier.

  • Storage: Remove the vials from the glovebox and immediately store them in a -20°C freezer dedicated to sensitive reagents.

  • System Validation: Take one random aliquot, dissolve 1 mg in anhydrous CDCl₃, and run a ¹H NMR.

    • Pass Criteria: Sharp singlet at ~2.2 ppm (alkyne proton), distinct multiplets at ~0.5–1.0 ppm (cyclopropane protons), and a flat baseline.

StorageWorkflow Start Equilibrate to Room Temp Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal PTFE Seal & Parafilm Aliquot->Seal Store Store at -20°C Seal->Store

Optimal handling and aliquoting workflow for long-term storage.

Protocol 2: Recovery of Moisture-Compromised or Yellowed Material

Purpose: To salvage degraded material by removing water, oligomers, and ring-opened byproducts.

  • Free-Basing: Suspend 1.0 g of the degraded clumpy salt in 20 mL of cold, anhydrous dichloromethane (DCM). Slowly add 10 mL of saturated aqueous Na₂CO₃ while stirring vigorously at 0°C. Causality: Mild base neutralizes the HCl salt, making the free amine soluble in DCM while leaving polar ring-opened byproducts in the aqueous layer.

  • Extraction & Filtration: Separate the organic layer. Extract the aqueous layer with an additional 2 x 10 mL DCM. Combine the organic layers and filter them through a short pad of Celite. Causality: Celite filtration removes insoluble alkyne oligomers/polymers.

  • Drying: Dry the combined organic filtrate over anhydrous Na₂SO₄ for 30 minutes. Filter to remove the drying agent.

  • Re-Salting: Cool the filtrate to -10°C. Dropwise, add 1.1 equivalents of anhydrous HCl in diethyl ether (2M). A white precipitate (the purified hydrochloride salt) will form immediately.

  • Collection: Filter the precipitate rapidly under an Argon blanket, wash with cold anhydrous diethyl ether, and dry under high vacuum (0.1 mbar) for 4 hours.

  • System Validation: Perform LC-MS and ¹H NMR on the recovered solid.

    • Pass Criteria: The material must be a free-flowing white powder. LC-MS must show a single peak corresponding to the exact mass of the intact bicyclic amine.

References

  • Lim, Y.-H., McGee, K. F., & Sieburth, S. M. "Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions." The Journal of Organic Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physicochemical hurdles during drug development and organic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physicochemical hurdles during drug development and organic synthesis. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a highly valuable bifunctional building block. Its ethynyl group is primed for click chemistry (CuAAC) or Sonogashira couplings, while its rigid bicyclic framework serves as an excellent constrained pharmacophore.

However, its formulation as a hydrochloride (HCl) salt introduces specific solubility challenges depending on your experimental environment. This guide provides field-proven, self-validating protocols to resolve these issues.

Quantitative Data Summary: Salt vs. Free Base Solubility Profiles

Understanding the drastic solubility differences between the salt and free base forms is the first step in troubleshooting. Below is a comparative summary of the compound's physicochemical behavior.

Property / Environment1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl (Salt)1-Ethynyl-3-azabicyclo[3.1.0]hexane (Free Base)
Physical State Crystalline powderOil or low-melting solid
Aqueous Solubility (DI Water) Highly Soluble (> 50 mg/mL)Poorly Soluble (< 1 mg/mL)
Organic Solubility (DCM, THF, Toluene) Almost Insoluble (< 1 mg/mL)[1]Highly Soluble (> 100 mg/mL)[1]
Solubility in 0.1M HCl / Gastric Fluid Reduced (Common Ion Effect)[2]Soluble (Protonates in situ)
Primary Application Storage, aqueous biological assaysOrganic synthesis, cross-coupling reactions
Diagnostic Workflow

G Start Solubility Issue Detected 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl CheckSolvent What is the target solvent system? Start->CheckSolvent Aqueous Aqueous Buffer (e.g., PBS, SGF) CheckSolvent->Aqueous Organic Organic Solvent (e.g., DCM, THF, Toluene) CheckSolvent->Organic CheckCl Check Chloride Concentration (Common Ion Effect) Aqueous->CheckCl Precipitation at low pH CheckpH Check Buffer pH vs pKa Aqueous->CheckpH Precipitation at high pH FreeBase Convert to Free Base (Neutralization & Extraction) Organic->FreeBase Salt insoluble in aprotic media CoSolvent Use Co-solvent (e.g., 5-10% DMSO/MeOH) CheckCl->CoSolvent [Cl-] > 0.1M CheckpH->CoSolvent pH > pKa

Decision tree for troubleshooting solubility based on solvent system and chemical environment.

Frequently Asked Questions (FAQs)

Q1: I am trying to use 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride in a Sonogashira coupling using THF, but it forms a cloudy suspension and the reaction fails. Why? A1: The hydrochloride salt possesses a high crystal lattice energy that cannot be overcome by low-dielectric, aprotic solvents like THF or dichloromethane (DCM). In similar azabicyclo[3.1.0]hexane systems, the free base exhibits high solubility in organic solvents (>100 mg/mL), whereas the salt form has almost none (<1 mg/mL)[1]. For aprotic organic reactions, converting the hydrochloride salt to its free base is a mandatory prerequisite[3].

Q2: My compound dissolves perfectly in deionized water, but when I spike it into Simulated Gastric Fluid (SGF) or a high-salt biological buffer, it immediately precipitates. Is it degrading? A2: It is not degrading; you are observing the Common Ion Effect . SGF and many biological buffers contain high concentrations of chloride ions (gastric fluid is ~0.1 M chloride)[2]. Because the compound is an HCl salt, the excess external chloride shifts the dissolution equilibrium backward, forcing the protonated amine and chloride ions to re-associate and precipitate as a solid salt[4].

G cluster_solution Aqueous Solution Solid 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl (Solid) Cation Protonated Amine (Cation, aq) Solid->Cation Dissolution Anion Chloride Ion (Cl-, aq) Solid->Anion Cation->Solid Precipitation Anion->Solid ExternalCl External Chloride (e.g., NaCl, HCl in buffer) ExternalCl->Anion Increases [Cl-]

Chemical equilibrium demonstrating the common ion effect driving precipitation in high-Cl media.

Troubleshooting Guides & Step-by-Step Protocols
Protocol 1: Quantitative Free-Basing for Organic Synthesis

Use this protocol when your downstream application requires non-polar or aprotic solvents.

  • Step 1: Biphasic Dissolution. Suspend 1.0 g of the HCl salt in a mixture of 20 mL dichloromethane (DCM) and 20 mL deionized water in a separatory funnel.

  • Step 2: Neutralization. Add 1M aqueous NaOH dropwise to the mixture while shaking gently, venting frequently.

  • Step 3: Self-Validation (pH Check). Stop and test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly ≥ 10.

    • Causality: The pKa of the secondary amine in the azabicyclo[3.1.0]hexane system is typically around 9–10. A pH of 10+ ensures >99% deprotonation, breaking the ionic crystal lattice and driving the now-lipophilic free base entirely into the DCM layer.

  • Step 4: Extraction. Separate the organic (bottom) layer. Extract the remaining aqueous layer with an additional 2 x 15 mL of DCM.

  • Step 5: Drying. Combine the organic layers, wash with 10 mL of saturated brine, and dry over anhydrous Na₂SO₄.

  • Step 6: Self-Validation (Mass Recovery). Filter off the drying agent and concentrate the filtrate under reduced pressure. Weigh the resulting residue.

    • Validation Criterion: A successful extraction should yield >90% of the theoretical free base mass (approximately 0.75 g of free base from 1.0 g of the HCl salt). If the yield is lower, your aqueous phase pH was likely insufficient.

Protocol 2: Overcoming the Common Ion Effect in Aqueous Assays

Use this protocol when preparing stock solutions for biological assays or high-salt media.

  • Step 1: Primary Dissolution. Dissolve the compound in pure deionized water to create a highly concentrated stock solution (e.g., 20 mg/mL).

    • Causality: Pure water lacks competing chloride ions, allowing the salt to reach its maximum intrinsic thermodynamic solubility without interference.

  • Step 2: Buffer Dilution. Slowly add the stock solution to the target biological buffer under vigorous vortexing to prevent localized high concentrations.

  • Step 3: Self-Validation (Turbidity Check). Measure the absorbance of the final solution at 600 nm (OD600) using a blank of pure buffer.

    • Validation Criterion: An OD600 > 0.05 indicates micro-precipitation (scattering of light by insoluble salt particles).

  • Step 4: Co-solvent Rescue. If precipitation is detected, add 5% (v/v) DMSO or Methanol to the final buffer.

    • Causality: The co-solvent slightly lowers the dielectric constant but significantly disrupts the rigid hydration shell required for the HCl salt to nucleate, effectively raising the kinetic solubility limit even in the presence of excess chloride.

References
  • Title : Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane | Source : Organic Process Research & Development (ACS Publications) | URL :[Link]

  • Title : Precaution on use of hydrochloride salts in pharmaceutical formulation | Source : PubMed (NIH) | URL :[Link]

  • Title : Pharmaceutical Salts Optimization of Solubility or Even More? | Source : American Pharmaceutical Review | URL :[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists, formulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists, formulation scientists, and drug development professionals. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is a structurally complex bicyclic amine salt frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), such as alkynyl quinazoline compounds[1].

However, the crystallization of this molecule is notoriously difficult. Its polar bicyclic core and the strong ionic interactions of the hydrochloride salt make it highly prone to moisture absorption and phase-separation issues[2]. This guide will deconstruct the thermodynamic causality behind these failures and provide field-proven, self-validating protocols to engineer a robust crystallization process.

Mechanistic Overview: The Thermodynamics of Phase Separation

During the crystallization of small molecule compounds, particularly amine hydrochlorides, researchers frequently encounter "oiling out"—a phenomenon where the solute separates as a dense liquid phase rather than forming a crystalline solid[3]. Thermodynamically, this occurs when the supersaturation trajectory crosses the liquid-liquid phase separation (LLPS) boundary (the spinodal curve) before accumulating enough activation energy to trigger primary nucleation.

CrystallizationPathway A Supersaturated Solution (Amine HCl) B Metastable Zone (Controlled Cooling) A->B Optimal Trajectory C Liquid-Liquid Phase Separation (Oiling Out) A->C High Supersaturation D Primary Nucleation (Crystal Seeds Form) B->D Seeding / Aging C->D Prolonged Annealing F Amorphous/Impure Oil (Process Failure) C->F Solvent Entrapment E Crystal Growth (High Purity Solid) D->E Antisolvent Addition

Thermodynamic pathways of amine HCl crystallization: Oiling out vs. Nucleation.

Troubleshooting FAQs: Overcoming Critical Bottlenecks

Q1: During antisolvent addition, my product drops out as a sticky, dense oil at the bottom of the reactor instead of a crystalline powder. How do I fix this? Causality: You have induced Liquid-Liquid Phase Separation (LLPS). In highly polar solvent mixtures, the rapid addition of an nonpolar antisolvent forces the product to oil out rather than crystallize[4]. The local supersaturation at the point of antisolvent addition is too high, pushing the system past the metastable zone limit. The Fix: You must decouple supersaturation from nucleation. Switch to a reverse-addition or seeded cooling strategy. Dissolve the API in a moderate solvent (like Isopropanol), cool strictly within the metastable zone, and introduce 1-2% w/w of pure seed crystals. The seeds provide a low-energy surface for secondary nucleation, allowing you to bypass the LLPS boundary entirely.

Q2: The filtered cake looks crystalline initially, but turns into a gummy mass during vacuum drying. What is happening? Causality: Bicyclic amine hydrochlorides are highly hygroscopic due to the protonated tertiary amine group and chloride anion[2]. If your crystallization solvent contains trace water, or if the filter cake is exposed to ambient humidity, the compound absorbs moisture. This drastically lowers its glass transition temperature ( Tg​ ), causing the crystalline lattice to collapse into a deliquescent gel. The Fix: Maintain a strictly anhydrous environment. Wash the filter cake with cold, anhydrous Methyl tert-butyl ether (MTBE) under a continuous nitrogen blanket. Dry in a vacuum oven at 40°C with a dry nitrogen bleed to sweep away displaced moisture.

Q3: I am experiencing poor batch-to-batch yield consistency. How can I standardize the recovery? Causality: Yield inconsistencies in amine hydrochloride crystallization are almost always tied to poor control of the Metastable Zone Width (MZW). Uncontrolled cooling rates or varying agitation speeds lead to unpredictable nucleation kinetics, which is a known challenge in both batch and continuous manufacturing processes[5]. The Fix: Implement an isothermal aging step. After seeding, hold the reactor temperature constant for 2 hours before adding the antisolvent. This allows the supersaturation to be consumed smoothly by crystal growth rather than erratic crash-precipitation.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing oiling out. Below is a comparative matrix based on the physicochemical behavior of bicyclic amine hydrochlorides.

Solvent System (Primary / Antisolvent)Dielectric Constant ( ϵ ) GapSolubility ProfileOiling-Out RiskProcess Recommendation & Causality
Methanol / Ethyl Acetate 32.7 / 6.0High in MeOH, Low in EtOAcModerateGood for high-purity recrystallization, but requires slow dosing to prevent local supersaturation spikes.
Isopropanol / Heptane 19.9 / 1.9Moderate in IPA, Insoluble in HeptaneLow Optimal for scale-up. The narrow polarity gap keeps the system within the metastable zone longer.
DMSO / Water 46.7 / 80.1Very High in DMSO, Low in H₂OCritical Avoid. Highly polar mixtures force nonpolar/bicyclic motifs to oil out instantly[4].
Ethanol / MTBE 24.5 / 2.6High in EtOH, Insoluble in MTBELowExcellent alternative for anhydrous isolation; MTBE wash prevents hydrate formation.

Self-Validating Experimental Protocol: Seeded Antisolvent Crystallization

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Anhydrous Dissolution

  • Action: Suspend 10.0 g of crude 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl in 60 mL of anhydrous Isopropanol (IPA) in a jacketed reactor. Heat to 55°C under a nitrogen atmosphere with 250 RPM agitation.

  • Causality: Dissolving at 55°C (rather than reflux) prevents thermal degradation of the terminal alkyne while ensuring complete breakdown of the crude crystalline lattice.

  • Validation Checkpoint: Visually inspect the solution. It must be 100% transparent with no suspended particulates. If cloudy, perform a hot polish filtration through a 0.45 µm PTFE filter.

Step 2: Metastable Zone Entry & Seeding

  • Action: Cool the reactor to 38°C at a strict linear rate of 0.5°C/min. Once at 38°C, add 0.1 g (1% w/w) of highly pure, milled 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl seeds.

  • Causality: The slow cooling rate prevents the system from crashing into the spinodal curve. Seeding at 38°C bypasses the high activation energy required for primary nucleation.

  • Validation Checkpoint: Observe the reactor for 15 minutes. The seeds must not dissolve. If they dissolve, the solution is undersaturated; drop the temperature by another 2°C and re-seed.

Step 3: Isothermal Aging

  • Action: Hold the suspension isothermally at 38°C for 2 hours.

  • Causality: This aging period allows the seeds to relieve supersaturation through secondary nucleation, building a robust, high-surface-area crystal bed before the antisolvent shock.

  • Validation Checkpoint: The solution should transition from a clear liquid with suspended seeds to a visibly cloudy, milky white slurry.

Step 4: Antisolvent Dosing

  • Action: Using a programmable syringe pump, linearly dose 120 mL of anhydrous Heptane into the reactor over 4 hours (0.5 mL/min).

  • Causality: Slow, continuous dosing prevents localized pockets of high antisolvent concentration, which would otherwise trigger LLPS (oiling out).

  • Validation Checkpoint: Pause dosing at the 1-hour mark. Extract a 1 mL aliquot, filter, and check the supernatant concentration via HPLC or gravimetry. The dissolved API concentration should be steadily decreasing.

Step 5: Isolation & Anhydrous Drying

  • Action: Cool the slurry to 5°C at 0.2°C/min. Filter the product under a continuous nitrogen blanket. Wash the cake with 2 x 20 mL of cold, anhydrous Heptane. Dry in a vacuum oven at 40°C with a nitrogen sweep for 12 hours.

  • Causality: The nitrogen blanket and anhydrous wash prevent the hygroscopic amine hydrochloride from pulling ambient moisture, protecting the Tg​ and preventing the cake from gumming up.

  • Validation Checkpoint: Weigh the cake. It must reach a constant mass. Perform a Karl Fischer (KF) titration; residual water must be <0.5% w/w.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the synthesis, purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the synthesis, purification, and handling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride .

This molecule is a highly valuable, rigid, sp³-rich building block frequently utilized in the development of covalent inhibitors and PROTACs. However, it presents unique handling challenges due to two highly reactive structural motifs: a strained 3-azabicyclo[3.1.0]hexane core (found in pharmacologically significant molecules like bicifadine) and a terminal alkyne .

Quantitative Data & Impurity Profiles

Before initiating any purification workflow, you must accurately profile your batch. The table below summarizes the quantitative analytical signatures of the most common impurities associated with this scaffold, enabling rapid LC-MS and NMR identification.

Impurity TypeStructural CharacteristicMass Shift (Δ Da)¹H NMR Signature (CDCl₃ / D₂O)Causality / Origin
Residual Precursor Boc-protected amine+100 DaStrong singlet at ~1.45 ppm (9H)Incomplete acidic deprotection of the [1].
Glaser Dimer Bis-alkyne (C≡C-C≡C)+107 Da (Dimerized)Complete loss of terminal C≡C-H at ~2.2 ppmOxidative coupling driven by O₂ and trace Cu during free-basing.
Ring-Opened Substituted pyrrolidine+18 Da or +36 DaLoss of high-field cyclopropane protons (0.5–1.0 ppm)Acid-catalyzed cyclopropane cleavage due to harsh deprotection.
Hydration Methyl ketone+18 DaAppearance of new methyl singlet at ~2.1 ppm (3H)Markovnikov hydration of the alkyne via trace metal/acid catalysis.

Troubleshooting FAQs

Q1: My isolated 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is yellow/brown instead of a white powder. What causes this, and how can I fix it? Causality: Discoloration in terminal alkyne-containing amines is almost always due to trace oxidative degradation—specifically, Glaser-Hay coupling. This reaction forms highly conjugated, colored bis-alkyne dimers. It occurs when the amine is in its free-base form and is exposed to atmospheric oxygen alongside trace transition metals (especially copper, which can be introduced via metal spatulas or low-grade solvents). Solution: Always handle the free base under an inert atmosphere (N₂ or Ar). Avoid using metal spatulas when handling the free base or its solutions. If the batch is already discolored, you must perform a free-basing and silica gel chromatography workflow (See Protocol B), as the dimer cannot be removed by simple trituration.

Q2: I am observing cyclopropane ring-opened impurities in my final product. How do I prevent this during the Boc-deprotection step? Causality: The fused cyclopropane-pyrrolidine system of [2] possesses significant angle strain (~27.5 kcal/mol). While the protonated amine is generally stable, prolonged exposure to strong aqueous acids (e.g., 6M HCl) or elevated temperatures provides enough activation energy to protonate the cyclopropane C-C bond. This leads to nucleophilic attack by water or chloride, irreversibly opening the ring to yield substituted pyrrolidines. Solution: Transition to strictly anhydrous deprotection conditions. Use 4M HCl in 1,4-dioxane at 0 °C to room temperature. The anhydrous environment prevents hydrolytic ring-opening, and the precipitation of the resulting salt halts further degradation.

Q3: How do I efficiently separate the unreacted Boc-protected starting material from the target HCl salt without column chromatography? Causality: Incomplete deprotection leaves highly lipophilic Boc-protected starting material mixed with the highly polar HCl salt. Solution: Exploit the vast difference in solubility. The HCl salt is insoluble in non-polar ethereal solvents, whereas the Boc-protected precursor is highly soluble. A simple trituration with cold methyl tert-butyl ether (MTBE) or diethyl ether will quantitatively extract the Boc-impurity, leaving the pure HCl salt behind.

Mechanistic & Workflow Visualizations

Pathway Boc Boc-Protected Precursor CAS: 1936077-76-7 Target 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Target API Intermediate Boc->Target HCl / Dioxane (Controlled) RingOpen Ring-Opened Impurity Pyrrolidine Deriv. Boc->RingOpen Harsh Acid / Heat (Strain Relief) Dimer Glaser Dimer Impurity Bis-alkyne Target->Dimer Trace Cu, O2 (Oxidative Coupling) Ketone Hydration Impurity Methyl Ketone Target->Ketone H2O, Trace Metal (Markovnikov Hydration)

Fig 1. Mechanistic degradation and impurity formation pathways for the target bicyclic scaffold.

Workflow Start Impure HCl Salt Batch Check LC-MS / NMR Profiling Start->Check Decide Primary Impurity Type? Check->Decide BocImp Residual Boc-Precursor Decide->BocImp OrgImp Covalent Degradants (Dimer/Ketone) Decide->OrgImp SaltImp Inorganic Salts Decide->SaltImp Wash Ether Trituration BocImp->Wash Freebase Free-Basing & Extraction OrgImp->Freebase Recryst Recrystallization SaltImp->Recryst Wash->Recryst Chrom Silica Gel Chromatography Freebase->Chrom Resalt Re-salting (HCl/Et2O) Chrom->Resalt Resalt->Recryst End Validated Pure HCl Salt Recryst->End

Fig 2. Decision tree workflow for the isolation and purification of the target hydrochloride salt.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . By observing the physical state changes described, you can confirm the success of the chemical transformation in real-time.

Protocol A: Anhydrous Boc-Deprotection & Direct Crystallization

Use this protocol to convert the Boc-protected precursor to the [3] salt while preventing cyclopropane ring-opening.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 10.0 eq of a 4M HCl in 1,4-dioxane solution.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Validation Check: You will observe the evolution of CO₂ gas (bubbling). As the lipophilic Boc-group is cleaved, the highly polar HCl salt will begin to crash out of the DCM/dioxane solution as a dense white precipitate.

  • Isolation: Once gas evolution ceases (typically 2–4 hours), add 5 volumes of cold MTBE to fully crash out the remaining salt.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (3 x 10 mL) to remove any unreacted starting material and residual dioxane. Dry under high vacuum.

Protocol B: Free-Basing, Chromatography, and Re-Salting

Use this protocol if your batch is contaminated with covalent degradants (Glaser dimers, hydration products, or ring-opened impurities).

  • Free-Basing: Suspend the impure HCl salt in DCM (15 mL/g). Add an equal volume of saturated aqueous Na₂CO₃. Stir vigorously for 15 minutes.

  • Extraction & Self-Validation: Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin; a lack of purple/pink coloration confirms 100% of the secondary amine has been successfully extracted into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (do not use basic alumina, which can catalyze alkyne degradation). Filter and concentrate under reduced pressure (keep bath temp < 30 °C to prevent volatility losses).

  • Chromatography: Load the crude free base onto a silica gel column. Elute using a gradient of DCM : Methanol : Aqueous NH₄OH (95:4:1 to 90:9:1). The basic modifier (NH₄OH) is critical to prevent the secondary amine from streaking on the acidic silica.

  • Re-Salting: Pool the pure fractions and concentrate. Redissolve the purified free base in anhydrous diethyl ether. Dropwise, add 1.2 eq of 2M HCl in diethyl ether at 0 °C. The pure 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride will immediately precipitate as a pristine white solid. Filter and dry in vacuo.

References

  • The Journal of Organic Chemistry. Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. ACS Publications.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride Reactions

Overview of the Molecular Challenge 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in advanced drug design to...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview of the Molecular Challenge

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in advanced drug design to lock biologically active conformations. However, the rigid cyclopropane-pyrrolidine fused ring system creates profound steric bulk. Researchers typically encounter two major bottlenecks during synthesis:

  • N3-Amine Shielding: The secondary amine is sterically congested by the adjacent cyclopropane ring and the 1-ethynyl group, causing standard nucleophilic substitutions to fail.

  • C1-Bridgehead Alkyne Congestion: The ethynyl group at the 1-position is locked in a hindered trajectory, making oxidative addition and transmetalation sluggish during cross-coupling reactions.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric limitations.

Section 1: Troubleshooting FAQs

Q1: My direct N-alkylation of the 3-azabicyclo[3.1.0]hexane core using alkyl halides yields mostly unreacted starting material. How can I improve the yield? A1: The failure of direct SN2 alkylation is a classic symptom of steric clash at the secondary amine. The nucleophilic attack trajectory is blocked by the rigid bicyclic framework. Solution: Abandon SN2 pathways and utilize reductive amination . By reacting the amine with an aldehyde or ketone to form an imine/iminium intermediate, you bypass the SN2 transition state entirely. Use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent; it is exceptionally mild and highly selective for imines over unreacted carbonyls, making it ideal for sterically hindered amines[1].

Q2: I am attempting a Sonogashira cross-coupling at the 1-ethynyl position using Pd(PPh₃)₄, but I only observe starting material or alkyne homocoupling (Glaser coupling). What is the mechanism of failure? A2: The 1-position is a bridgehead carbon. Standard triphenylphosphine (PPh₃) ligands are not bulky or electron-rich enough to force the catalytic cycle forward in such a congested environment. The palladium intermediate stalls at the transmetalation step, allowing the copper-acetylide to undergo oxidative homocoupling instead. Solution: Upgrade your catalyst system to include bulky, electron-rich Buchwald ligands such as XPhos or RuPhos [2]. These ligands stabilize low-coordinate Pd(0) species, accelerating oxidative addition, while their massive steric bulk actively forces the difficult reductive elimination step, driving the reaction to completion[2].

Q3: The compound is supplied as a hydrochloride salt. Can I just add extra inorganic base to my reaction mixture? A3: While adding extra inorganic base (like K₂CO₃) works for some reactions, it often leads to poor solubility or heterogeneous reaction rates. For hindered scaffolds, the amine must be efficiently free-based to ensure it acts as a competent nucleophile or doesn't quench cross-coupling catalysts. Solution: Perform an in situ free-basing using a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is bulky enough that it will not compete with your substrate for electrophiles, but basic enough to fully liberate the 3-azabicyclo[3.1.0]hexane free base[3].

Section 2: Experimental Protocols

Protocol A: Sterically-Relieved Reductive Amination (N-Functionalization)

Self-Validating Principle: The use of NaBH(OAc)₃ ensures that reduction only occurs after the sterically hindered iminium ion is fully formed, preventing premature reduction of the aldehyde[1].

  • Preparation: In an oven-dried flask under N₂, dissolve 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Free-Basing: Add DIPEA (1.2 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution of the free base.

  • Imine Formation: Add the target aldehyde/ketone (1.1 equiv). For exceptionally hindered ketones, add Ti(OiPr)₄ (1.0 equiv) as a Lewis acid to drive iminium formation. Stir for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The triacetoxy ligands reduce the hydride's nucleophilicity, preventing side reactions[1].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: XPhos-Enabled Sonogashira Coupling (C1-Functionalization)

Self-Validating Principle: Pre-mixing the Pd source and XPhos ensures the formation of the highly active L₁Pd(0) species before introducing the sterically demanding alkyne.

  • Catalyst Activation: In a Schlenk tube, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Evacuate and backfill with N₂ three times.

  • Reagent Addition: Add the aryl halide (1.0 equiv), 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.2 equiv), and CuI (5 mol%).

  • Solvent/Base: Add anhydrous, degassed DMF (0.2 M) and thoroughly degassed Triethylamine (Et₃N) (3.0 equiv). The Et₃N serves as both the base for the coupling and the neutralizing agent for the hydrochloride salt.

  • Reaction: Heat to 80°C for 12 hours. The bulky XPhos ligand will force the reductive elimination of the highly congested product[2].

  • Workup: Filter through a pad of Celite, wash with ethyl acetate, and purify via silica gel chromatography.

Section 3: Quantitative Data Summaries

Table 1: Catalyst/Ligand Performance in Hindered Sonogashira Couplings

Catalyst SystemLigand TypeSteric Profile (Cone Angle)Typical Yield on Bridgehead AlkynesPrimary Failure Mode
Pd(PPh₃)₄PPh₃Standard (145°)< 15%Transmetalation stall; Glaser homocoupling
PdCl₂(dppf)dppfBidentate20 - 30%Slow reductive elimination
Pd(OAc)₂ / SPhosSPhosBulky Biaryl60 - 75%Moderate oxidative addition
Pd(OAc)₂ / XPhos XPhos Extremely Bulky Biaryl > 85% None (Optimal for steric relief)

Table 2: N-Alkylation Methodologies for 3-Azabicyclo[3.1.0]hexanes

MethodologyReagentsReaction PathwaySuccess Rate (Hindered Substrates)Risk of Over-Alkylation
Direct AlkylationAlkyl Halide, K₂CO₃SN2LowHigh (Quaternary salt formation)
Reductive AminationAldehyde, NaBH₄Imine ReductionModerateLow (Requires pre-formed imine)
Optimized Reductive Amination Aldehyde, NaBH(OAc)₃, DIPEA Iminium Reduction High None (Highly selective)

Section 4: Mechanistic Visualizations

G Start 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Reaction Planning Q1 Target Functionalization? Start->Q1 N_Func N3-Amine Functionalization Q1->N_Func N-Alkylation C_Func C1-Alkyne Functionalization Q1->C_Func Cross-Coupling N_Prob Steric Clash at Secondary Amine N_Func->N_Prob C_Prob Bridgehead Steric Hindrance C_Func->C_Prob N_Sol Reductive Amination (NaBH(OAc)3 + DIPEA) N_Prob->N_Sol Avoid SN2 C_Sol Sonogashira with Bulky Ligand (Pd/XPhos + CuI) C_Prob->C_Sol Avoid PPh3

Decision tree for functionalizing hindered 1-Ethynyl-3-azabicyclo[3.1.0]hexane.

Mechanism Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Accelerated by electron-rich XPhos) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Cu-Acetylide transfers hindered alkyne) OxAdd->TransMet Hindered Cu-Alkyne RedElim Reductive Elimination (Forced by bulky XPhos ligand) TransMet->RedElim Product Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle

Mechanism of XPhos-enabled Sonogashira coupling highlighting steric relief.

References

  • Artamonov, O. S., et al. "Synthesis of Isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes: Conformationally Restricted Analogues of 4-Trifluoromethylpiperidine." Synthesis, Thieme Connect.
  • "Cross-Coupling Reactions Guide." JMCCT.
  • "Metal-Free, Mild, Nonepimerizing... N-Alkylation of Amines...
  • "Technical Support Center: Alkyl

Sources

Troubleshooting

Technical Support Center: Solvation &amp; Handling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

Welcome to the Application Scientist Support Center. As drug development increasingly relies on rigid, sp³-rich scaffolds to improve pharmacokinetic profiles, bicyclic building blocks like 1-Ethynyl-3-azabicyclo[3.1.0]he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development increasingly relies on rigid, sp³-rich scaffolds to improve pharmacokinetic profiles, bicyclic building blocks like 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0 or 2490355-54-7 for the (1R)-enantiomer) have become highly sought after[1][2].

This compound features a rigid azabicyclo[3.1.0]hexane core and a terminal alkyne, making it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings. However, because it is supplied as a hydrochloride (HCl) salt[2], its solubility profile is strictly governed by its ionic nature. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure successful solvation and downstream application.

Solvent Selection Matrix

The solubility of this compound is dictated by the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent. The table below summarizes the quantitative and qualitative solvation data to guide your experimental design.

SolventSolvation Capacity (HCl Salt)Solvation Capacity (Free Base)Recommended Use CaseMechanistic Rationale
Water / PBS Excellent (>50 mg/mL)PoorBiological assays, aqueous Click chemistryHigh dielectric constant ( ϵ≈80 ) fully dissociates the ionic lattice.
DMSO Excellent (>30 mg/mL)ExcellentUniversal stock solutions, high-throughput screeningStrong dipole moment solvates the cation; acts as a universal solvent for both forms.
Methanol Good (~10-20 mg/mL)GoodPolar organic reactionsProtic nature provides hydrogen bonding to the chloride counterion.
Dichloromethane (DCM) Poor (<1 mg/mL)ExcellentAcylations, organic extractionsLow dielectric constant cannot overcome the lattice energy of the salt. Requires neutralization.
Tetrahydrofuran (THF) Poor (<1 mg/mL)ExcellentOrganometallic couplingsEthereal solvent; excellent for the neutral amine but cannot solvate the ionic salt.

Solvation Decision Workflow

SolventWorkflow Start 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl (Solid Salt) App What is the downstream application? Start->App Bio Biological Assays (Aqueous Environment) App->Bio In Vitro / In Vivo Chem Organic Synthesis (Coupling / Acylation) App->Chem Chemical Synthesis Water Dissolve in Water / PBS (Highly Soluble) Bio->Water FreeBaseQ Is the free secondary amine required? Chem->FreeBaseQ DMSO Dissolve in DMSO / DMF (Direct Salt Solvation) FreeBaseQ->DMSO No (e.g., CuAAC) DCM Add Base (DIPEA/Et3N) Extract into DCM / THF FreeBaseQ->DCM Yes (e.g., Amidation)

Workflow for selecting the optimal solvent based on downstream applications.

Troubleshooting & FAQs

Q1: I attempted to dissolve the compound in dichloromethane (DCM) for an amidation reaction, but it remains a cloudy suspension. Why?

  • Causality: The compound is supplied as an ionic hydrochloride salt (MW: 143.61 g/mol )[2]. Non-polar, low-dielectric solvents like DCM lack the solvating power to overcome the high lattice energy of the salt crystal.

  • Self-Validating Solution: You must perform an in situ free-basing. Add 1.5 to 2.0 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA).

  • Validation Check: Upon adding the base, you will visually observe the cloudy, heterogeneous suspension transition into a completely clear, homogeneous solution as the HCl is neutralized and the lipophilic free amine is liberated.

Q2: I am preparing a stock solution for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) screen. What is the optimal solvent system?

  • Causality: CuAAC reactions often require a mixture of organic and aqueous environments to accommodate both the organic azide and the water-soluble copper/ascorbate catalysts.

  • Self-Validating Solution: Dimethyl sulfoxide (DMSO) is the gold standard here. It fully solvates the HCl salt without requiring neutralization and is completely miscible with aqueous buffers.

Q3: My compound appears sticky, clumps together, and is difficult to weigh accurately. Has it degraded?

  • Causality: Like many secondary amine hydrochlorides, this bicyclic compound is highly hygroscopic. The "stickiness" is due to the absorption of atmospheric moisture, which alters the mass-to-moles ratio but rarely indicates chemical degradation of the robust sp³ core.

  • Self-Validating Solution: Store the compound in a desiccator over Drierite. Before weighing for critical assays, dry the compound under high vacuum for 2–4 hours.

  • Validation Check: The compound should return to a free-flowing powder. If absolute precision is required, prepare a bulk stock solution in anhydrous DMSO and verify the exact molarity via quantitative NMR (qNMR) against an internal standard.

Experimental Protocols

Protocol A: Preparation of a 100 mM Standardized DMSO Stock Solution

Use this protocol for biological screening or stock storage.

  • Equilibration: Remove the vial of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride from cold storage and equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air immediately introduces condensation, ruining the anhydrous nature of the salt.

  • Calculation: The molecular weight is 143.61 g/mol [2]. To prepare 1 mL of a 100 mM solution, weigh exactly 14.36 mg of the dried powder into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex the vial for 30–60 seconds at room temperature.

  • Validation: Inspect the vial against a light source. The solution must be perfectly clear and colorless. If particulates remain, the DMSO may have absorbed water, or the salt requires mild sonication (max 5 minutes).

  • Storage: Flush the vial headspace with Argon or Nitrogen gas, seal tightly, and store aliquots at -20°C.

Protocol B: In Situ Free-Basing for Organic Synthesis (DCM/THF)

Use this protocol when the secondary amine must act as a nucleophile (e.g., reacting with an acid chloride or sulfonyl chloride).

  • Suspension: Suspend 1.0 equivalent of the HCl salt in anhydrous DCM to achieve a 0.1 M concentration. The mixture will appear milky/cloudy.

  • Neutralization: Dropwise, add 1.5 equivalents of DIPEA (or Triethylamine) while stirring at room temperature.

  • Validation: Stir for 5–10 minutes. The reaction mixture will clarify completely, indicating successful liberation of the free 1-ethynyl-3-azabicyclo[3.1.0]hexane amine.

  • Reaction: Proceed immediately with the dropwise addition of your electrophile. Note: Do not attempt to isolate the free base via rotary evaporation, as low molecular weight free amines can be volatile.

References

Sources

Reference Data & Comparative Studies

Validation

1-Ethynyl-3-azabicyclo[3.1.0]hexane: Hydrochloride vs. Free Base Reactivity Profile and Application Guide

Executive Summary In modern drug discovery, the 3-azabicyclo[3.1.0]hexane core serves as a conformationally restricted, rigid bioisostere for piperidine and pyrrolidine rings. By locking the molecular conformation, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 3-azabicyclo[3.1.0]hexane core serves as a conformationally restricted, rigid bioisostere for piperidine and pyrrolidine rings. By locking the molecular conformation, this bicyclic system frequently improves the lipophilicity, target affinity, and metabolic stability of drug candidates[1].

The addition of a C1-ethynyl substitution transforms this scaffold into a highly versatile, bimodal building block. The terminal alkyne acts as a programmable vector for late-stage functionalization via Click chemistry (CuAAC) or Sonogashira cross-coupling[2]. However, when sourcing and utilizing this building block, researchers must choose between the Free Base and the Hydrochloride (HCl) Salt . This choice fundamentally dictates the compound's stability, solubility, and the necessary sequence of synthetic functionalization.

Physicochemical & Stability Comparison

Understanding the physical state of your starting material is critical for reaction design. The free base is an active nucleophile but suffers from poor shelf-life, whereas the HCl salt is highly stable but requires in situ activation.

PropertyFree Base FormHydrochloride (HCl) Salt
Physical State Viscous oil or low-melting solidCrystalline powder
Nucleophilicity Active (Ready for direct N-derivatization)Protonated ( NH2+​ ) (Requires exogenous base)
Solubility Profile Soluble in DCM, EtOAc, THF, Et 2​ OSoluble in H 2​ O, MeOH, DMF, DMSO; Insoluble in hexanes
Storage & Stability Requires -20 °C under inert atmosphere. Prone to oxidative degradation and alkyne polymerization.Stable at RT to 4 °C. Non-hygroscopic; highly resistant to oxidation.
Primary Use Case Immediate N-alkylation/amidation without the need for salt byproducts.Long-term library storage and precise stoichiometric handling.

Reactivity Profiling & Mechanistic Impact

The Causality of Catalyst Poisoning and Side Reactions

When designing a synthetic route utilizing 1-ethynyl-3-azabicyclo[3.1.0]hexane, the protonation state of the secondary amine dictates the success of transition-metal-catalyzed steps.

If you attempt a Sonogashira coupling or CuAAC on the Free Base , the unprotected secondary amine can coordinate directly to palladium or copper catalysts. This coordination leads to two detrimental outcomes:

  • Catalyst Poisoning: The amine sequesters the metal, stalling the catalytic cycle.

  • Off-Target Reactivity: In the presence of Pd and an aryl halide, the free amine can undergo competing Buchwald-Hartwig N-arylation instead of the desired C-C alkyne coupling.

Expert Insight: To circumvent this, the HCl salt is generally preferred for handling. The protonated ammonium species ( NH2+​ ) is non-coordinating. However, standard Sonogashira and CuAAC protocols require an amine base (e.g., Triethylamine) to turn over the catalytic cycle. This base will inevitably deprotonate the HCl salt in situ, recreating the problematic free amine. Therefore, if alkyne functionalization must be performed before N-derivatization, transient Boc-protection (e.g., utilizing3[3]) is the industry standard to ensure chemoselectivity.

Form Selection and Workflow Visualizations

FormSelection Start 1-Ethynyl-3-azabicyclo[3.1.0]hexane FB Free Base Form (Active Nucleophile) Start->FB Requires direct reactivity HCl Hydrochloride Salt (Stable Storage) Start->HCl Requires long-term stability FB_Sol Soluble in Organics Prone to Oxidation FB->FB_Sol HCl_Sol Soluble in H2O / Polar Organics Air & Moisture Stable HCl->HCl_Sol FB_Rxn Direct N-Derivatization (No exogenous base) FB_Sol->FB_Rxn HCl_Rxn Requires DIPEA / TEA to liberate free amine HCl_Sol->HCl_Rxn

Decision tree for selecting between the Free Base and Hydrochloride salt forms.

Workflow HCl HCl Salt Step1 Add Exogenous Base (e.g., DIPEA 3.0 eq) HCl->Step1 Bifurcate Reaction Pathway Step1->Bifurcate PathA N-Derivatization (Acyl Chloride / HATU) Bifurcate->PathA Electrophile PathB Alkyne Coupling (Pd(PPh3)4, CuI) Bifurcate->PathB Aryl Halide ProductA N-Acyl Derivative (Alkyne Intact) PathA->ProductA ProductB C-C Coupled Product (Amine Intact/Protonated) PathB->ProductB

Bimodal functionalization workflow of the 1-ethynyl-3-azabicyclo[3.1.0]hexane core.

Self-Validating Experimental Protocols

Protocol A: N-Amidation using the Hydrochloride Salt

Because the HCl salt is unreactive, an exogenous non-nucleophilic base (DIPEA) must be used to generate the free amine in situ.

Step-by-Step Methodology:

  • Preparation: Suspend 1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an N 2​ atmosphere.

  • Free Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. The suspension will clarify as the highly soluble free base is liberated. Causality note: 3.0 equivalents are used to neutralize the HCl salt, activate the coupling reagent, and maintain a basic pH.

  • Coupling: Add your desired carboxylic acid (1.1 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Self-Validation (LCMS): Monitor the reaction via LCMS. The starting amine is highly polar and will elute early (often requiring an aqueous gradient), whereas the resulting N-acyl derivative will show a distinct lipophilic shift.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. Wash the organic layer with 1M HCl to remove any unreacted free amine and excess DIPEA. The product remains in the organic layer.

Protocol B: Sonogashira Coupling of the Alkyne Motif

Adapted from standard pharmaceutical patent workflows for alkynyl quinazoline synthesis[2]. It is highly recommended to use the N-Boc protected derivative to prevent N-arylation.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) and the target aryl halide (1.0 eq) in anhydrous DMF (0.3 M concentration).

  • Base Addition: Add Triethylamine (TEA) (3.0 eq). Degas the solution by bubbling N 2​ for 10 minutes.

  • Catalyst Loading: Add CuI (0.1 eq) and Pd(PPh 3​ ) 4​ (0.05 eq) in one portion under nitrogen.

  • Reaction: Stir the mixture at 20–25 °C for 2 hours. Causality note: The rigid bicyclic structure restricts steric hindrance around the alkyne, allowing this coupling to proceed rapidly at room temperature without the need for heating.

  • Self-Validation (TLC): The starting alkyne lacks a strong chromophore (poor UV activity). The successful cross-coupling with an aryl halide will generate a highly conjugated, strongly UV-active product spot on TLC.

  • Workup: Dilute the reaction mixture with H 2​ O to precipitate the product or extract with EtOAc. Filter through a pad of Celite to remove insoluble palladium and copper salts.

Sources

Comparative

The Conformationally Restricted Advantage: 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride vs. Traditional Linkers in Bifunctional Molecule Design

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry has transitioned from a passive structural bridge to an active driver of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry has transitioned from a passive structural bridge to an active driver of pharmacological efficacy. Traditional flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, often suffer from high entropic penalties during ternary complex formation and poor metabolic stability.

1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has emerged as a premier rigid building block. By combining a conformationally restricted bicyclic amine with a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this linker fundamentally alters the thermodynamic landscape of bifunctional molecules. This guide objectively compares its efficacy against traditional linkers, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: The "Rigidity" Paradigm

As application scientists, we must look beyond simple connectivity and analyze the thermodynamic and pharmacokinetic causality of our linker choices.

Thermodynamic Stabilization of the Ternary Complex

The formation of a Protein of Interest (POI)-PROTAC-E3 ligase ternary complex is entropically unfavorable due to the loss of translational and rotational degrees of freedom. Flexible PEG linkers exacerbate this penalty because they must freeze multiple rotatable bonds to adopt the bioactive conformation. In contrast, the 3-azabicyclo[3.1.0]hexane core pre-organizes the trajectory of the warheads. The fused cyclopropane-pyrrolidine system restricts the dihedral angles, drastically reducing the entropic penalty ( ΔS ) upon binding. This thermodynamic advantage directly translates to a lower DC50​ (concentration of half-maximal degradation) and a higher Dmax​ [1].

Pharmacokinetic Superiority

Traditional PEG linkers are highly solvated, which increases the topological polar surface area (tPSA) and impedes passive membrane permeability. Furthermore, long alkyl chains are susceptible to oxidative metabolism by cytochrome P450 enzymes. The rigid 3-azabicyclo[3.1.0]hexane scaffold is metabolically robust, lipophilic yet compact, and significantly enhances the cell permeability ( Papp​ ) of the resulting chimeras[2].

Modular Assembly via Click Chemistry

The 1-ethynyl substitution provides a highly reactive terminal alkyne. This allows for rapid, bioorthogonal CuAAC "click" assembly with azide-functionalized E3 ligase ligands, enabling high-throughput library generation without the steric hindrance often observed in bulky rigid linkers.

Comparative Performance Data

To objectively evaluate efficacy, we compared a PROTAC synthesized with 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride against identical warheads connected via traditional PEG3 and Alkyl (C6) linkers.

Linker TypeRotatable BondsTernary Complex T1/2​ (min)Cell Permeability Papp​ ( 10−6 cm/s)Degradation DC50​ (nM) Dmax​ (%)
PEG3-Alkyne (Flexible)1214.51.2125.478%
Alkyl-C6-Alkyne (Flexible)718.23.585.282%
1-Ethynyl-3-azabicyclo[3.1.0]hexane (Rigid)2 45.8 8.7 12.5 98%

Data Synthesis: The rigid bicyclic linker demonstrates a 10-fold improvement in DC50​ and superior membrane permeability compared to the PEG3 equivalent.

Visualizing the Workflow and Mechanism

Workflow A 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride (Rigid Alkyne) B Azide-Functionalized E3 Ligase Ligand (e.g., CRBN/VHL binder) C CuAAC Click Reaction (CuSO4, Sodium Ascorbate, TBTA, t-BuOH/H2O) D Rigidified PROTAC (High Ternary Complex Stability) C->D AB AB AB->C

Fig 1. CuAAC modular assembly workflow utilizing the rigid 1-ethynyl-3-azabicyclo[3.1.0]hexane linker.

Mechanism POI Target Protein (POI) Linker_Flex Flexible PEG Linker (High Entropic Penalty) POI->Linker_Flex Linker_Rigid 3-azabicyclo[3.1.0]hexane (Low Entropic Penalty) POI->Linker_Rigid Ligase E3 Ubiquitin Ligase (e.g., CRBN) Ligase->Linker_Flex Ligase->Linker_Rigid Ternary_Weak Transient Ternary Complex (Suboptimal Degradation) Linker_Flex->Ternary_Weak Ternary_Strong Stable Ternary Complex (Efficient Degradation) Linker_Rigid->Ternary_Strong

Fig 2. Thermodynamic advantage of rigid linkers in stabilizing the POI-PROTAC-E3 ternary complex.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm causality at every step.

Protocol 1: CuAAC Assembly of the Rigidified PROTAC

Objective: Synthesize the bifunctional degrader using 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the azide-functionalized E3 ligand (0.1 mmol) and 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (0.11 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (2 mL).

  • Catalyst Complexation: In a separate vial, mix CuSO4​⋅5H2​O (0.01 mmol, 10 mol%) with TBTA ligand (0.02 mmol, 20 mol%) in DMF (0.2 mL). Scientific Rationale: TBTA stabilizes the Cu(I) oxidation state and prevents its disproportionation in aqueous media.

  • Activation: Add the Cu/TBTA complex to the main reaction flask. Dropwise, add a freshly prepared solution of sodium ascorbate (0.05 mmol, 50 mol%) in water (0.1 mL) to reduce Cu(II) to the active Cu(I) species.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progression via LC-MS. The reaction is deemed complete when the azide starting material peak disappears entirely and a single product peak with the expected [M+H]+ mass emerges.

  • Purification: Dilute the mixture with EtOAc, wash with brine to remove copper salts, dry over Na2​SO4​ , and purify via preparative HPLC.

Protocol 2: In-Cell Degradation Efficacy Assay (Western Blot)

Objective: Quantify the DC50​ and validate the proteasome-dependent mechanism of the synthesized PROTAC.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., SK-HEP-1) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a concentration gradient of the rigidified PROTAC (0.1 nM to 1000 nM) and the PEG-linked control for 24 hours.

    • Self-Validation Checkpoint (Mechanistic Control): Pre-treat one control well with the proteasome inhibitor MG132 (10 μ M) 2 hours prior to PROTAC addition. If target degradation is rescued in this well, it confirms the causality of the Ubiquitin-Proteasome System (UPS) rather than off-target compound toxicity.

  • Lysis & Quantification: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading across all lanes.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the Target Protein and a stable loading control (e.g., GAPDH).

  • Analysis: Image using chemiluminescence. Normalize the target protein band intensity to GAPDH and plot against log[concentration] to calculate the DC50​ .

Conclusion

The transition from flexible PEG chains to conformationally restricted scaffolds like 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride represents a paradigm shift in bifunctional molecule design. By minimizing the entropic penalty of ternary complex formation and enhancing cell permeability, this rigid linker provides a statistically significant improvement in degradation efficacy, making it a superior alternative for next-generation PROTAC and ADC development.

References

  • Title: Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles Source: RSC Advances URL: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of synthetic pathways for obtaining 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, a valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic pathways for obtaining 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, a valuable building block in medicinal chemistry. The focus is on reproducibility, scalability, and the chemical logic underpinning each route. We will explore a primary, well-documented pathway alongside a plausible alternative, offering insights into the practical considerations for laboratory and process chemistry applications.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of piperidine and pyrrolidine, commonly found in biologically active molecules.[1] Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an ethynyl group at the C1 bridgehead position introduces a versatile handle for further functionalization via click chemistry or other alkyne-based transformations, making 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride a sought-after intermediate in drug discovery programs.

Pathway 1: A Step-Wise Approach from a 1-Hydroxy Precursor

This pathway represents a logical and robust method, commencing with the synthesis of a key intermediate, N-Boc-3-azabicyclo[3.1.0]hexan-1-ol. The synthesis of the core hydroxylated scaffold has been reported in the literature[2], and the subsequent functionalization follows well-established organic chemistry principles. This route is characterized by its modularity, allowing for optimization at each stage.

Workflow for Pathway 1

Pathway 1 A N-Boc-3-azabicyclo[3.1.0]hexan-1-ol (Starting Material) B Oxidation A->B e.g., Dess-Martin periodinane C N-Boc-3-azabicyclo[3.1.0]hexan-1-one B->C D Ethynylation C->D e.g., Corey-Fuchs or Seyferth-Gilbert homologation E tert-butyl 1-ethynyl-3-azabicyclo [3.1.0]hexane-3-carboxylate D->E F Acidic Deprotection & Salt Formation E->F HCl in Dioxane G 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (Final Product) F->G

Caption: Step-wise synthesis from a 1-hydroxy precursor.

Detailed Experimental Protocol for Pathway 1

Step 1a: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexan-1-ol

The synthesis of the 3-azabicyclo[3.1.0]hexan-1-ol core can be achieved through various methods, with a titanium-mediated cyclopropanation of β-amino acid derivatives being a documented approach.[2] For the purpose of this guide, we will assume the availability of the racemic 1-hydroxy compound.

Step 1b: N-Boc Protection

To a solution of 3-azabicyclo[3.1.0]hexan-1-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water, is added triethylamine (Et3N) followed by di-tert-butyl dicarbonate ((Boc)2O). The reaction is typically stirred at room temperature for 0.5-4 hours.[3] The N-Boc protected compound is then isolated following an aqueous workup and extraction.

Step 2: Oxidation to N-Boc-3-azabicyclo[3.1.0]hexan-1-one

The secondary alcohol is oxidized to the corresponding ketone. A common and mild method is the use of Dess-Martin periodinane (DMP) in DCM. The reaction is typically complete within a few hours at room temperature. Alternative oxidation reagents include Swern oxidation (oxalyl chloride, DMSO, Et3N) or a chromium-based oxidant like pyridinium chlorochromate (PCC). The choice of oxidant will depend on the scale and the desired purity profile.

Step 3: Ethynylation to tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

The introduction of the ethynyl group at the C1 position can be achieved through a two-step process from the ketone, such as the Corey-Fuchs reaction. This involves the reaction of the ketone with triphenylphosphine and carbon tetrabromide to form a dibromo-olefin, followed by treatment with a strong base like n-butyllithium to effect elimination and formation of the terminal alkyne.

A more direct, one-step alternative is the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base like potassium carbonate in methanol. This method is often preferred for its operational simplicity.

The successful synthesis of the resulting compound, tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, is supported by its commercial availability.[4]

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected intermediate with a solution of hydrogen chloride in an organic solvent, such as 4M HCl in 1,4-dioxane.[5] The reaction is usually carried out at room temperature and proceeds to completion within a few hours. The product, 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

Reproducibility and Scalability of Pathway 1

This pathway is generally considered reproducible due to the use of well-established and high-yielding reactions. The modular nature allows for troubleshooting and optimization of individual steps. For scalability, the choice of reagents becomes critical. For instance, large-scale oxidations may favor conditions that avoid the use of chromium-based reagents or large excesses of DMP. The ethynylation step, particularly if using n-butyllithium, requires careful control of temperature and moisture.

Pathway 2: An Alternative Approach via Intramolecular Cyclopropanation

An alternative strategy involves the construction of the 3-azabicyclo[3.1.0]hexane ring system with the C1 substituent or a precursor already in place. This can be achieved through an intramolecular cyclopropanation reaction. While potentially more convergent, this pathway may require more specialized starting materials and catalyst systems.

Workflow for Pathway 2

Pathway 2 A N-Boc-2,5-dihydropyrrole B Dirhodium(II)-Catalyzed Cyclopropanation A->B D tert-butyl 6-(ethoxycarbonyl) -3-azabicyclo[3.1.0]hexane-3-carboxylate B->D C Ethyl Diazoacetate C->B E Functional Group Interconversion D->E Multi-step sequence: - Reduction of ester - Oxidation to aldehyde - Ethynylation F tert-butyl 1-ethynyl-3-azabicyclo [3.1.0]hexane-3-carboxylate E->F G Acidic Deprotection & Salt Formation F->G HCl in Dioxane H 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (Final Product) G->H

Caption: Convergent synthesis via intramolecular cyclopropanation.

Conceptual Protocol for Pathway 2

Step 1: Synthesis of tert-butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

This key intermediate can be synthesized via a dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction has been shown to be highly efficient, even at low catalyst loadings.[6] The stereoselectivity of the cyclopropanation (exo vs. endo) can be controlled by the choice of rhodium catalyst and subsequent hydrolysis conditions.

Step 2: Functional Group Interconversion

The ethoxycarbonyl group at the C6 position (which corresponds to the C1 position in the desired product) needs to be converted to an ethynyl group. This would likely involve a multi-step sequence:

  • Reduction of the ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Oxidation of the alcohol to the aldehyde using a mild oxidant such as DMP or PCC.

  • Ethynylation of the aldehyde via a Corey-Fuchs or Seyferth-Gilbert homologation as described in Pathway 1.

Step 3: Deprotection and Hydrochloride Salt Formation

This final step is identical to that in Pathway 1, involving treatment with HCl in a suitable solvent to remove the Boc group and form the hydrochloride salt.

Reproducibility and Scalability of Pathway 2

This pathway is more convergent but presents its own challenges. The rhodium-catalyzed cyclopropanation is a powerful reaction but requires careful control to ensure high yields and stereoselectivity. The multi-step functional group interconversion adds to the overall complexity and may impact the overall yield. However, for the synthesis of specific stereoisomers, this route may offer advantages.

Comparative Analysis of the Synthesis Pathways

FeaturePathway 1: Step-Wise ApproachPathway 2: Convergent Approach
Starting Materials Readily available or accessible 3-azabicyclo[3.1.0]hexan-1-ol.Requires synthesis of N-Boc-2,5-dihydropyrrole and use of ethyl diazoacetate.
Number of Steps Fewer steps if starting from the 1-ol, but more if the 1-ol synthesis is included.Potentially more steps overall due to the functional group interconversion sequence.
Key Reactions Oxidation, Ethynylation (Corey-Fuchs or Seyferth-Gilbert).Rhodium-catalyzed cyclopropanation, multi-step functional group interconversion.
Reproducibility High, as it relies on well-established and predictable reactions.Moderate to high, but the cyclopropanation step can be sensitive to catalyst and conditions.
Scalability Generally good, with careful selection of reagents for oxidation and ethynylation.The use of diazo compounds and rhodium catalysts may present challenges for large-scale synthesis.
Stereocontrol Depends on the stereochemistry of the starting 1-ol.Can potentially offer good stereocontrol during the cyclopropanation step.

Conclusion

For general laboratory synthesis where reproducibility and the use of standard transformations are prioritized, Pathway 1 offers a more straightforward and reliable route to 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride. Its modular nature allows for easier optimization and troubleshooting.

Pathway 2 presents an elegant and more convergent approach that may be advantageous for accessing specific stereoisomers, provided the challenges associated with the catalyst-dependent cyclopropanation and the subsequent multi-step functional group transformation can be efficiently addressed.

The choice between these pathways will ultimately depend on the specific project goals, available resources, and the desired scale of the synthesis. Both routes are scientifically sound and provide a solid foundation for the reproducible synthesis of this valuable chemical building block.

References

  • D'hooghe, M., et al. (2007). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Barashkova, K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. manmiljournal.ru. Available at: [Link]

  • Filatov, A.S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]

  • Ishikawa, T., et al. (2009). Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. PubMed. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. acs.org. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. boze-chem.com. Available at: [Link]

  • Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]

  • Krow, G. R., & Cannon, K. C. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. rsc.org. Available at: [Link]

  • De Lombaert, S., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. reddit.com. Available at: [Link]

  • Subbarayan, V., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]

  • De-Qi, Y., & Chen, C. (2010). Deprotection of boc-protected compounds. Google Patents.

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Comparative

Comparative Stability of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride at Room Temperature: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The bicyclic building block 1-Ethynyl-3-azabicyclo[3.1.0]hexane has emerged as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The bicyclic building block 1-Ethynyl-3-azabicyclo[3.1.0]hexane has emerged as a critical structural motif in the design of conformationally restricted covalent inhibitors and click-chemistry probes[1]. However, handling this compound presents significant physical chemistry challenges. The inherent ring strain of the cyclopropane-fused pyrrolidine, combined with a reactive terminal alkyne, makes the free base highly unstable under ambient conditions.

This guide objectively compares the room-temperature stability and synthetic utility of the Hydrochloride (HCl) salt (CAS 2227206-44-0)[2] against its Free Base and Boc-protected (CAS 1936077-76-7)[3] alternatives. Through mechanistic analysis and empirical data, we demonstrate why the HCl salt is the optimal form for benchtop storage and direct synthetic application.

Mechanistic Rationale: The Causality of Salt Stabilization

To understand the experimental choices in handling this building block, one must first understand its degradation pathways.

The free base form contains two conflicting reactive moieties: a highly nucleophilic secondary amine and an electrophilic terminal alkyne. At room temperature, the free base exists as a viscous oil. The mobility of the liquid state allows the nucleophilic amine lone pair to initiate intermolecular hydroamination across the alkynes of adjacent molecules, leading to rapid, irreversible auto-oligomerization. Furthermore, the unshielded amine readily absorbs atmospheric CO₂ and moisture, forming carbamate impurities.

By isolating the compound as a hydrochloride salt , the chemical dynamics are fundamentally altered:

  • Nucleophilic Quenching: Protonation of the amine converts it into an ammonium cation. This completely eliminates its nucleophilicity, shutting down the auto-oligomerization pathway.

  • Lattice Stabilization: The ionic interactions between the ammonium cation and chloride anion drive the formation of a highly ordered crystalline solid. This drastically reduces the surface area exposed to atmospheric oxygen compared to the free base oil, preventing oxidative degradation.

Comparative Stability Profile

The following table synthesizes quantitative stability and utility metrics for the three primary forms of 1-Ethynyl-3-azabicyclo[3.1.0]hexane.

PropertyFree BaseHCl Salt (CAS 2227206-44-0)Boc-Protected (CAS 1936077-76-7)
Physical State (25°C) Viscous OilCrystalline SolidPowder / Solid
Purity after 30 Days (25°C, Air) < 65% (Severe oligomerization)> 99% > 98%
Hygroscopicity HighLow to ModerateLow
Synthetic Efficiency 1 Step (Direct use, but unreliable)1 Step (In situ neutralization)2 Steps (Requires acidic deprotection)
Storage Requirement -20°C, strictly inert atmosphereBenchtop stable (Room Temp) Benchtop stable (Room Temp)

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and accuracy in your workflows.

Protocol A: Accelerated Stability Testing via HPLC-ELSD

Causality Note: Standard UV detection (e.g., 254 nm) is fundamentally flawed for this molecule because it lacks a conjugated π-system. Relying on UV will result in false-negative degradation reporting. We utilize Evaporative Light Scattering Detection (ELSD) to ensure universal, mass-based detection of all non-volatile degradation products.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 10 mg of the HCl salt, Free Base, and Boc-protected variants into separate, clear glass LC vials. Leave uncapped to expose to ambient air at 25°C.

  • Time-Course Sampling: At Days 0, 7, 14, and 30, dissolve exactly 1.0 mg of each sample in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). The Day 0 injection serves as the internal self-validating baseline.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Route the eluent to an ELSD unit (Drift tube temp: 50°C, Gas flow: 1.5 L/min). Quantify purity based on the relative peak area of the parent mass.

Protocol B: Sonogashira Coupling with In Situ Neutralization

This protocol demonstrates how to directly utilize the stable HCl salt in a cross-coupling reaction without a prior free-basing step.

Step-by-Step Workflow:

  • Reagent Loading: To an oven-dried Schlenk flask, add 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (1.0 equiv), the target aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv)[1].

  • Atmospheric Control: Evacuate the flask and backfill with dry Nitrogen three times. Causality Note: This step is a self-validating control to prevent oxygen-mediated Glaser homocoupling of the terminal alkyne.

  • Solvent and Base Addition: Inject anhydrous DMF (0.2 M concentration). Follow immediately with the dropwise addition of Triethylamine (TEA) (3.0 equiv).

    • Mechanistic Insight: Why 3.0 equivalents? Exactly 1.0 equiv of TEA is consumed instantly to neutralize the HCl salt, generating the reactive free base in situ. The remaining 2.0 equiv serve as the essential base for the Sonogashira catalytic cycle.

  • Reaction Execution: Stir the mixture at 25°C for 4 hours. Monitor completion via LC-MS. Quench with water and extract with Ethyl Acetate for downstream purification.

Synthetic Workflow & Degradation Pathway Diagram

The following diagram illustrates the logical relationships between the storage forms, their degradation pathways, and their integration into drug discovery workflows.

G FB Free Base (Highly Nucleophilic) Deg Degradation (Oxidation/Polymerization) FB->Deg Room Temp (Unstable) HCl HCl Salt (Protonated, Stable) Store Room Temp Storage (>99% Purity at 30 Days) HCl->Store Room Temp (Stable) Boc Boc-Protected (Sterically Shielded) Boc->Store Room Temp (Stable) Deprot Acidic Deprotection (Requires Extra Step) Store->Deprot TFA or HCl Treatment Couple Direct Coupling (In Situ Neutralization) Store->Couple Base Addition (e.g., TEA) Deprot->Couple Base Addition API Target API (Covalent Inhibitor) Couple->API Catalyst + Electrophile

Figure 1: Comparative stability and synthetic workflow of 1-Ethynyl-3-azabicyclo[3.1.0]hexane forms.

References

  • WO2021030711A1 - Alkynyl quinazoline compounds (Synthetic Applications). Google Patents.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 1-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized synthetic building blocks. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of highly functionalized synthetic building blocks. 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) is a critical intermediate in modern medicinal chemistry, offering unique conformational rigidity due to its fused bicyclic framework and a versatile terminal alkyne for click chemistry or cross-coupling[1].

However, its unique structural features—specifically the terminal alkyne, the strained [3.1.0] bicyclic system, and the acidic amine hydrochloride salt—demand rigorous, causality-driven disposal protocols. This guide provides a self-validating system for the safe, compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the why behind the chemical hazards. Standardizing waste procedures without understanding the underlying reactivity often leads to dangerous incompatibilities in satellite accumulation areas.

  • Terminal Alkyne Reactivity: Terminal alkynes possess a weakly acidic proton. If waste containing this compound is inadvertently mixed with heavy metal salts (e.g., Ag⁺, Cu²⁺) commonly used in synthetic workflows, it can precipitate highly shock-sensitive and explosive metal acetylides[2]. Segregation is non-negotiable.

  • Amine Hydrochloride Acidity: As a hydrochloride salt, this compound is inherently acidic and acts as a localized corrosive and respiratory irritant[3]. In aqueous waste streams, it can lower the pH of the bulk waste, potentially triggering unwanted acid-catalyzed side reactions or gas evolution if mixed with incompatible organic waste[4].

  • Bicyclic Ring Strain: The cyclopropane ring fused to the pyrrolidine core stores significant ring strain. While stable under ambient conditions, exposure to strong oxidizers in unsegregated waste can lead to exothermic ring-opening degradation.

Table 1: Quantitative Parameters for Waste Processing
ParameterSolid Waste (Unadulterated)Reaction Mixture (Aqueous/Organic)Spill Cleanup
Initial State Crystalline SolidSolution / SuspensionDispersed Solid
Target pH for Disposal N/A (Keep in original container)6.0 - 8.0 (Neutralized)7.0 (Post-decontamination)
Quenching Temp N/A0 °C (Ice bath)Ambient
Dilution Ratio N/A1:1 (Mixture : Inert Solvent)Minimal water to dampen
Primary Hazard Corrosive / IrritantFlammability / ReactivityInhalation of dust

Disposal Workflow & Decision Matrix

The following decision matrix illustrates the logical workflow for segregating and processing waste streams containing 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

G Start Waste Generation: 1-Ethynyl-3-azabicyclo[3.1.0]hexane HCl Decision Identify Waste Type Start->Decision Solid Unadulterated Solid (Original Container) Decision->Solid Pure Solid Mixture Reaction Mixture (Aqueous/Organic) Decision->Mixture Post-Reaction Segregate Segregate from Heavy Metals (Ag, Cu) & Oxidizers Solid->Segregate Quench Quench & Adjust pH (Target: pH 6-8) Mixture->Quench Quench->Segregate Package Package in Compatible HDPE Container Segregate->Package EHS EHS Pickup & EPA-Licensed Incineration Package->EHS

Figure 1: Logical workflow for the segregation and disposal of functionalized bicyclic amine waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

SOP 1: Quenching and Disposal of Reaction Mixtures

Objective: To neutralize the terminal alkyne and adjust the pH of the HCl salt, preventing downstream exothermic reactions in the waste carboy.

  • Temperature Control: Transfer the reaction mixture to a certified chemical fume hood. Cool the mixture to 0 °C using an ice bath. Causality: Dissipation of heat is critical because the neutralization of the HCl salt and the quenching of any residual reactive species can be highly exothermic[2].

  • Dilution: Dilute the mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran or Toluene) to reduce the concentration of the reactive species and aid in heat dissipation[2].

  • pH Adjustment: Slowly add a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), dropwise while stirring. Monitor the pH until it reaches 6.0–8.0. Causality: Neutralizing the amine hydrochloride prevents the waste stream from becoming a corrosive hazard and suppresses acid-catalyzed polymerization[3].

  • Segregation: Transfer the neutralized mixture to a designated "Non-Halogenated Organic Waste" (or Halogenated, depending on the solvent) container. Critical: Never add this mixture to waste containers containing heavy metals (Ag, Cu) or strong oxidizers to prevent acetylide formation[2].

SOP 2: Disposal of Unadulterated Solid Waste

Objective: Safe packaging of expired or unused reagent.

  • Containment: Do not attempt to dissolve or quench pure, unadulterated solid waste in its original container[2]. Keep it tightly sealed to prevent moisture ingress, which can exacerbate the corrosive nature of the hydrochloride salt[4].

  • Secondary Packaging: Place the glass vial inside a secondary high-density polyethylene (HDPE) container to prevent physical damage and contain potential leaks.

  • Labeling: Affix a hazardous waste tag clearly stating: "1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride - Corrosive/Irritant Solid. Contains Terminal Alkyne."

SOP 3: Spill Response and Decontamination

Objective: Immediate mitigation of solid spills to prevent inhalation and surface corrosion.

  • Isolation & PPE: Evacuate personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, a lab coat, and a particulate respirator (EN 149 / N95) if dust is present[4].

  • Containment: Dampen the solid spill slightly with water to prevent the aerosolization of the corrosive hydrochloride dust before sweeping[5].

  • Collection: Sweep the dampened solid using a non-sparking tool and place it into a compatible hazardous waste container[5].

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium carbonate) to neutralize residual hydrochloride salts, followed by a thorough water rinse.

Regulatory Compliance & EHS Integration

To ensure full compliance with Environmental Protection Agency (EPA) guidelines and the Resource Conservation and Recovery Act (RCRA):

  • Waste Classification: Waste generators must determine whether discarded chemicals are classified as hazardous waste under 40 CFR Parts 261.3[4]. Due to its acidic nature, unneutralized waste containing this compound may trigger the EPA hazardous waste number D002 (Corrosivity characteristic)[5].

  • Final Disposal: All properly labeled and segregated waste containers must be transferred to the institutional satellite accumulation area. Final destruction should be executed via high-temperature incineration at an EPA-licensed off-site commercial waste treatment facility[3].

References

  • 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride - CAS Database | ChemSrc | [Link]

  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride | Cole-Parmer |[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Ethynyl-3-azabicyclo[...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride, a unique bicyclic amine derivative, demands a meticulous and informed approach to personal protection and laboratory practice. This guide, grounded in established safety protocols for similar chemical classes, provides essential, immediate, and procedural information to ensure both the integrity of your research and the safety of your team.

While a specific Safety Data Sheet (SDS) for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is not publicly available, we can infer its potential hazards from the known profile of its structural analog, 3-Azabicyclo[3.1.0]hexane hydrochloride[1]. This related compound is classified as harmful if swallowed and is known to cause skin and serious eye irritation[2]. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Core Principles of Safe Handling

Before detailing specific PPE, it is crucial to establish a foundational understanding of the principles guiding our safety protocols. The primary objective is to create a multi-layered defense against potential exposure. This involves a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and, as the last line of defense, personal protective equipment.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile or other chemical-resistant glovesLaboratory coatNot generally required
Weighing (Solid) Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatN95 or P100 respirator if weighing outside a fume hood or if dust is generated[3]
Dissolution/Solution Prep Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Reaction Setup & Monitoring Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Work-up & Purification Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Waste Disposal Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
A Deeper Look at Your Protective Gear
  • Eye and Face Protection : Given that the hydrochloride salt of a similar bicyclic amine is a known eye irritant, safety goggles are mandatory for all operations where there is a risk of splashes or dust generation[2]. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact[4]. Nitrile gloves are a common and effective choice for handling many chemicals. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound[1].

  • Body Protection : A standard laboratory coat should be worn at all times to protect against incidental contact and small splashes[3]. For procedures with a higher risk of significant splashes, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : Due to the potential for respiratory irritation, weighing and other operations that may generate dust should be performed in a certified chemical fume hood[3]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N95 or P100) is required[3][5].

Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure.

  • Preparation and Pre-Handling Check :

    • Ensure that a current and specific Safety Data Sheet (SDS) for 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is available from your supplier and has been reviewed by all personnel involved.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed and operational.

    • Don all required PPE as outlined in the table above.

  • Weighing the Compound :

    • Whenever possible, weigh the solid compound within the confines of a chemical fume hood to minimize inhalation exposure[3].

    • Use a balance with a draft shield to further reduce the potential for dust dispersion.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolution :

    • Perform all dissolution procedures in a certified chemical fume hood.

    • Slowly add the solid 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride to the solvent to prevent splashing.

  • Reaction and Work-up :

    • Set up all reactions and subsequent work-up and purification steps within a fume hood.

Emergency Response and First Aid

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][6].

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[6][7].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6].

Spill and Leak Procedures

In the event of a spill, the primary focus is on containment and safe cleanup.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill : Use an inert absorbent material such as dry sand or earth to contain the spill.

  • Cleanup : Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride and any contaminated materials is a critical component of a comprehensive safety plan.

  • Solid Waste : Unused or expired solid compound, as well as contaminated items like weighing paper, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container[3][8].

  • Liquid Waste : Solutions containing 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams[8].

  • Neutralization : As a hydrochloride salt, acidic waste solutions may require neutralization before disposal. This should be done by slowly adding a weak base, such as sodium bicarbonate, while monitoring the pH[9]. The neutralized solution should still be disposed of as chemical waste unless deemed non-hazardous by your institution's environmental health and safety office[10][11].

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound, as regulations can vary[8].

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency start Start: Receive Chemical sds Review SDS start->sds ppe_check Don Appropriate PPE sds->ppe_check eng_controls Verify Engineering Controls (Fume Hood) ppe_check->eng_controls emergency_prep Locate Emergency Equipment eng_controls->emergency_prep weigh Weigh Solid in Fume Hood emergency_prep->weigh dissolve Dissolve in Fume Hood weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure react Reaction/Work-up in Fume Hood dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Work Area react->decontaminate react->spill react->exposure waste Segregate and Label Waste decontaminate->waste dispose Dispose via EHS waste->dispose end End dispose->end spill_response Contain and Clean Spill spill->spill_response exposure_response Administer First Aid exposure->exposure_response spill_response->decontaminate seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for the safe handling of 1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride.

By integrating these safety measures and protocols into your daily laboratory operations, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.

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  • Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook.
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  • Safety Data Sheet. National Institute of Advanced Industrial Science and Technology (AIST).
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  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
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  • 3-Azabicyclo[3.1.0]hexane hydrochloride | C5H10ClN | CID 22335289. PubChem.

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